tert-Butyl uracil-1-ylacetate
Description
BenchChem offers high-quality tert-Butyl uracil-1-ylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl uracil-1-ylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
tert-butyl 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(14)6-12-5-4-7(13)11-9(12)15/h4-5H,6H2,1-3H3,(H,11,13,15) |
InChI Key |
QLKHDTKOLCBXGQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN1C=CC(=O)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Uracil-1-ylacetate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil and its derivatives are cornerstones in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic modification of the uracil scaffold, such as through N-acylation, is a key strategy for modulating physicochemical properties to enhance drug-like characteristics, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of tert-Butyl uracil-1-ylacetate, a derivative of significant interest. In the absence of extensive direct experimental data in publicly accessible literature, this document synthesizes information from foundational principles and analogous N-acylated structures to predict its physicochemical profile. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational data presented herein.
Introduction and Molecular Structure
tert-Butyl uracil-1-ylacetate is a synthetic derivative of uracil, characterized by the attachment of a tert-butyl acetate group to the N1 position of the pyrimidine ring. This structural modification is anticipated to significantly alter the physicochemical properties of the parent uracil molecule. The introduction of the bulky, lipophilic tert-butyl group is a common strategy in medicinal chemistry to enhance membrane permeability and potentially modulate interactions with biological targets. Understanding the precise physicochemical characteristics of this molecule is paramount for its potential development as a therapeutic agent or as a crucial intermediate in the synthesis of more complex bioactive compounds.[1][2]
Chemical Structure
The structural formula of tert-Butyl uracil-1-ylacetate is C₁₀H₁₄N₂O₄. The molecule combines the hydrophilic, hydrogen-bonding capable uracil moiety with a sterically hindered, hydrophobic tert-butylacetyl group.
Predicted Physicochemical Properties and Rationale
The following properties are predicted based on the compound's structure and data from analogous N1-substituted uracil derivatives. Experimental verification is essential and the protocols for such are detailed in Section 3.
| Property | Predicted Value | Rationale |
| Molecular Weight | 226.23 g/mol | Calculated from the chemical formula: C₁₀H₁₄N₂O₄. |
| Melting Point (°C) | 150 - 180 | Uracil has a very high melting point (>300 °C) due to extensive intermolecular hydrogen bonding. N1-acylation disrupts this network, and the bulky tert-butyl group will further hinder crystal packing, likely leading to a significantly lower melting point compared to uracil, but still a solid at room temperature due to the polar uracil core.[3] |
| Boiling Point (°C) | > 300 (with decomposition) | Expected to be high due to the polar uracil moiety and relatively high molecular weight. Thermal decomposition is likely to occur before a boiling point is reached at atmospheric pressure. |
| Solubility | ||
| In Water | Low to moderate | The polar uracil ring with its N-H and carbonyl groups can hydrogen bond with water, but the large, non-polar tert-butylacetyl group will significantly decrease aqueous solubility compared to uracil.[4] |
| In Polar Aprotic Solvents | High (e.g., DMSO, DMF) | These solvents are excellent at solvating both the polar uracil ring and the ester functionality.[2] |
| In Non-Polar Solvents | Low to moderate (e.g., Chloroform, Dichloromethane) | The presence of the non-polar tert-butyl group will confer some solubility in these solvents, but the polarity of the uracil ring will limit it. |
| pKa | 8.5 - 9.5 | The primary acidic proton is on the N3 of the uracil ring. Acylation at the N1 position generally has a minor effect on the pKa of the N3 proton. The pKa is expected to be slightly lower than that of uracil (pKa ≈ 9.5) due to the electron-withdrawing nature of the acetyl group.[5][6] |
Methodologies for Experimental Characterization
The following section provides detailed protocols for the synthesis and characterization of tert-Butyl uracil-1-ylacetate. These methods are foundational and can be adapted based on available laboratory equipment and specific research objectives.
Synthesis of tert-Butyl uracil-1-ylacetate
A plausible synthetic route involves the N-alkylation of uracil with tert-butyl bromoacetate. This is a standard method for introducing substituents at the N1 position of the uracil ring.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of uracil (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Addition of Reagent: Slowly add tert-butyl bromoacetate (1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (uracil) is consumed.
-
Workup: Cool the reaction mixture to room temperature, pour it into cold water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield pure tert-Butyl uracil-1-ylacetate.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[7]
Step-by-Step Protocol:
-
Preparation: Place approximately 10 mg of the compound into a series of small test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, DMSO, chloroform, hexane).
-
Mixing: Agitate each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect each tube to determine if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.
pKa Determination by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of tert-Butyl uracil-1-ylacetate in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration of the compound but at different pH values.
-
Measurement: Record the UV-Vis absorbance spectrum (e.g., from 220 to 350 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. [1]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Signals:
-
A singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A singlet around 4.5-4.7 ppm for the two protons of the methylene (-CH₂-) group.
-
A doublet around 5.7-5.9 ppm for the C5-H of the uracil ring.
-
A doublet around 7.5-7.7 ppm for the C6-H of the uracil ring.
-
A broad singlet around 11.0-11.5 ppm for the N3-H proton. [2][8]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-
Expected Signals:
-
Signals for the tert-butyl methyl carbons (~28 ppm) and the quaternary carbon (~82 ppm).
-
A signal for the methylene carbon (~50 ppm).
-
Signals for the uracil ring carbons (C5 ~102 ppm, C6 ~141 ppm, C2 ~151 ppm, C4 ~163 ppm).
-
A signal for the ester carbonyl carbon (~168 ppm). [2][8]* IR (Infrared) Spectroscopy:
-
-
Expected Peaks:
-
Expected Ion: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (226.23). Fragmentation patterns would likely show the loss of the tert-butyl group or the entire tert-butylacetyl side chain.
-
Conclusion
This guide provides a detailed, predictive overview of the physicochemical properties of tert-Butyl uracil-1-ylacetate, a compound of interest for further research in medicinal chemistry. While direct experimental data is currently limited, the provided estimations, grounded in the known properties of its constituent moieties and analogous structures, offer a solid foundation for future work. The detailed experimental protocols included are designed to be self-validating and provide a clear path for researchers to empirically determine these crucial parameters. The synthesis and rigorous characterization of tert-Butyl uracil-1-ylacetate will be instrumental in unlocking its potential in drug discovery and development.
References
- (No author provided). (2025). Synthesis of Uracil Derivatives and Some of Their Reactions.
- (No author provided). (2019). Two Steps Synthesis of Uracil-1-β-D-ribofuranoside Esters: Characterization, Antibacterial and Anticancer Activities. ResearchGate.
- (No author provided). (n.d.). Schematic for the synthesis of novel uracil derivatives. ResearchGate.
- (No author provided). (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
- (No author provided). (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.
- (No author provided). (2025). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. The Royal Society of Chemistry.
- (No author provided). (n.d.). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing).
-
(No author provided). (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). Retrieved from [Link]
- (No author provided). (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health.
-
Ressner, E. C., Fraher, P., Edelman, M. S., & Mertes, M. P. (1976). Synthesis of 5-substituted uracil derivatives. Journal of Medicinal Chemistry, 19(1), 194-6. Retrieved from [Link]
- (No author provided). (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
- (No author provided). (n.d.). Development of Methods for the Determination of pKa Values. PMC.
- (No author provided). (2023). Solubility of Organic Compounds.
-
(No author provided). (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
- (No author provided). (n.d.). pKa Values of Uracil and Derivatized Uracils in Solution upon Functionalization at N1 and Measured Surface pKa Values Determined by Contact Angle Titration and by Streaming Potential a. ResearchGate.
- (No author provided). (n.d.). Preparation method of uracil. Google Patents.
- (No author provided). (2025). The acidity of uracil and uracil analogs in the gas phase: Four surprisingly acidic sites and biological implications. ResearchGate.
-
(No author provided). (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]
- (No author provided). (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- (No author provided). (2021). experiment (1) determination of melting points.
-
(No author provided). (n.d.). Ab Initio Molecular Dynamics Computation of the Infrared Spectrum of Aqueous Uracil. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
- (No author provided). (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central.
- (No author provided). (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.
- (No author provided). (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.
- (No author provided). (2025). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. PubMed Central.
- (No author provided). (n.d.). Experiment 1 - Melting Points.
- (No author provided). (n.d.). Influence of uracil defect on DNA structure: 1H NMR investigation at 500 MHz. PMC - NIH.
- (No author provided). (2021). Organic Chemistry: Introduction to Solubility. SALTISE.
- (No author provided). (n.d.). Biological properties of N-acyl and N-haloacetyl neuraminic acids: processing by enzymes of sialic acid metabolism, and interaction with influenza virus. PubMed.
- (No author provided). (2025). Theoretical Evaluation of the pKa Values of 5-substitued Uracil Derivatives. ResearchGate.
- (No author provided). (n.d.). Melting point determination.
- (No author provided). (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI.
-
(No author provided). (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega - ACS Publications. Retrieved from [Link]
- (No author provided). (2010). Showing Compound Uracil (FDB006426). FooDB.
- (No author provided). (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- (No author provided). (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.
- (No author provided). (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.
- (No author provided). (2025). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. bioRxiv.
- (No author provided). (n.d.). Optical properties of Uracil thin film in terms of real (n) and imaginary (k) parts of complex refractive index (left) and total losses (100-R-T) of a layer with 20 nm thickness as deposited and after 24h storage at room temperature (right). ResearchGate.
- (No author provided). (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
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Spectroscopic Analysis of tert-Butyl Uracil-1-ylacetate: A Technical Guide
An In-depth Examination of NMR, IR, and Mass Spectrometry Data for a Key Synthetic Intermediate
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl uracil-1-ylacetate, a significant compound in synthetic organic chemistry and drug development. A comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data is presented. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural characterization of this molecule. Through a detailed interpretation of the spectral data, this guide aims to facilitate its unambiguous identification and use in complex synthetic pathways.
Introduction: The Significance of tert-Butyl Uracil-1-ylacetate
tert-Butyl uracil-1-ylacetate serves as a crucial building block in the synthesis of a variety of nucleoside analogs and other modified pyrimidines. The uracil moiety provides a handle for introducing biological activity, particularly in antiviral and anticancer research, while the tert-butyl ester function offers a protecting group that can be selectively removed under specific conditions. Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity of multi-step synthetic routes. This guide provides an in-depth analysis of the key spectroscopic techniques used to confirm the structure and purity of tert-butyl uracil-1-ylacetate.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The diagram below illustrates the atomic arrangement and numbering convention used throughout this guide.
Figure 1. Molecular structure of tert-butyl uracil-1-ylacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for tert-Butyl Uracil-1-ylacetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected signals.
Interpretation and Causality:
-
Uracil Protons (H-5, H-6, N-H): The vinyl protons H-5 and H-6 of the uracil ring would be expected to appear as doublets in the downfield region of the spectrum due to their deshielded environment and coupling to each other. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.
-
Methylene Protons (-CH₂-): The two protons of the methylene group attached to the uracil N1 position would be expected to resonate as a singlet, as they are chemically equivalent and lack adjacent protons to couple with. Their proximity to the electronegative nitrogen and the carbonyl group would shift their signal downfield.
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent and would therefore appear as a sharp singlet in the upfield region of the spectrum. This characteristic signal is a strong indicator of the presence of the tert-butyl ester.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl Uracil-1-ylacetate
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C=O (Uracil) |
| Data not available | C=O (Ester) |
| Data not available | C-6 (Uracil) |
| Data not available | C-5 (Uracil) |
| Data not available | Quaternary C (tert-Butyl) |
| Data not available | -CH₂- |
| Data not available | -CH₃ (tert-Butyl) |
Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected signals.
Interpretation and Causality:
-
Carbonyl Carbons: Two distinct signals would be expected in the downfield region (typically >150 ppm) corresponding to the two carbonyl carbons of the uracil ring and the ester carbonyl.
-
Uracil Ring Carbons: The C-6 and C-5 carbons of the uracil ring would appear in the olefinic region of the spectrum.
-
tert-Butyl Group Carbons: A signal for the quaternary carbon of the tert-butyl group would be observed, along with a signal for the three equivalent methyl carbons, which would appear in the upfield aliphatic region.
-
Methylene Carbon: The carbon of the methylene linker would resonate at a chemical shift influenced by the adjacent nitrogen and carbonyl functionalities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorptions for tert-Butyl Uracil-1-ylacetate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | Strong | C=O stretching (ester) |
| Data not available | Strong | C=O stretching (amide/uracil) |
| Data not available | Medium | N-H stretching |
| Data not available | Medium | C-H stretching (alkane) |
| Data not available | Medium | C-O stretching (ester) |
Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected absorptions.
Interpretation and Causality:
-
Carbonyl Absorptions: The most prominent peaks in the IR spectrum would be the strong absorptions corresponding to the C=O stretching vibrations. The ester carbonyl would typically appear at a higher wavenumber (around 1735-1750 cm⁻¹) than the amide-like carbonyls of the uracil ring.
-
N-H and C-H Stretching: A broad absorption in the region of 3100-3300 cm⁻¹ would indicate the N-H stretch of the uracil ring. C-H stretching vibrations from the methylene and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ region.
-
C-O Stretching: The C-O stretch of the ester group would be expected to show a strong absorption in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for tert-Butyl Uracil-1-ylacetate
| m/z | Interpretation |
| Data not available | [M]⁺ (Molecular Ion) |
| Data not available | [M - 57]⁺ (Loss of tert-butyl group) |
| Data not available | Other significant fragments |
Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected fragments.
Interpretation and Causality:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of tert-butyl uracil-1-ylacetate.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl cation (m/z = 57), resulting in a prominent peak at [M-57]⁺. Other fragments corresponding to the uracil and acetate moieties would also be expected, providing further structural confirmation.
Experimental Protocols
Accurate and reproducible data acquisition is critical for reliable spectroscopic analysis. The following are generalized protocols for obtaining the data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl uracil-1-ylacetate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a satisfactory spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2. General workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest and a liquid cell.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure solvent. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Label the significant peaks with their wavenumbers.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
The comprehensive spectroscopic analysis of tert-butyl uracil-1-ylacetate through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust methodology for its structural confirmation and purity assessment. Understanding the characteristic signals, absorptions, and fragmentation patterns detailed in this guide is essential for any scientist working with this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of this compound.
References
Note: As specific experimental data for tert-butyl uracil-1-ylacetate was not found in publicly available literature during the search, this guide is based on established principles of spectroscopic interpretation for the constituent functional groups. Should a publication containing the full experimental data become available, this guide will be updated accordingly.
solubility of tert-Butyl uracil-1-ylacetate in common organic solvents
This guide provides an in-depth technical analysis of the solubility profile, solvent selection strategies, and isolation protocols for tert-Butyl uracil-1-ylacetate (also known as tert-butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate).
This intermediate is a critical building block in the synthesis of Peptide Nucleic Acid (PNA) monomers. Its physicochemical behavior is defined by a "push-pull" polarity: the highly polar, hydrogen-bonding uracil head group versus the lipophilic tert-butyl ester tail.
Physicochemical Context & Solubility Logic
To master the handling of this compound, one must understand its amphiphilic nature. It does not behave like a simple organic ester nor a pure nucleobase.[1]
-
The Uracil Head (Polar): Contains two carbonyls and secondary amines (N3-H), creating significant hydrogen bond donor/acceptor potential. This drives solubility in polar aprotic solvents (DMF, DMSO).
-
The tert-Butyl Tail (Lipophilic): Provides steric bulk and lipophilicity, disrupting the crystal lattice enough to allow solubility in moderately polar organic solvents (DCM, EtOAc), unlike unsubstituted uracil.
Solubility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Reaction Media: Primary solvents for alkylation reactions. Excellent for dissolving the nucleobase. |
| Chlorinated | DCM, Chloroform | Good | Extraction/Workup: Ideal for liquid-liquid extraction from aqueous phases. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Purification: Soluble at reflux; sparingly soluble at RT. Ideal candidate for recrystallization.[2] |
| Alcohols | Methanol, Ethanol | Moderate to Good | Analysis: Good for HPLC sample prep. Can be used for precipitation if water is added. |
| Non-Polar | Hexanes, Pentane | Insoluble | Anti-Solvent: Used to crash out the product during trituration or recrystallization. |
| Aqueous | Water | Poor | Precipitation: The compound will precipitate upon dilution of a DMF/DMSO reaction mixture into water. |
Experimental Protocols
These protocols are designed to be self-validating . If the expected physical change (precipitation, phase separation) does not occur, the "Troubleshooting" steps provide the corrective logic.
Protocol A: Isolation via Aqueous Precipitation (High Throughput)
Best for large-scale crude isolation where high purity is not immediately required.
-
Quenching: Pour the reaction mixture (typically in DMF or DMSO) slowly into 10 volumes of ice-cold water with vigorous stirring.
-
Induction: Stir for 30–60 minutes. A white to off-white precipitate should form.
-
Validation: If the solution remains cloudy but no solid forms, the ionic strength is too low. Add saturated NaCl (brine) to induce "salting out."
-
-
Filtration: Collect the solid via vacuum filtration.[2]
-
Washing: Wash the filter cake with:
-
3x Water (to remove residual DMF).
-
1x Hexane (to remove lipophilic impurities/grease).
-
-
Drying: Vacuum dry at 40°C. Do not exceed 60°C as the tert-butyl ester is acid-sensitive and thermally labile over long periods.
Protocol B: Purification via Recrystallization (High Purity)
Recommended for analytical standards or critical PNA synthesis steps.
-
Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) .[7]
-
Heating: Heat to reflux (approx. 77°C). Add EtOAc dropwise until the solid just dissolves.
-
Note: If a small amount of dark residue remains insoluble, filter it off while hot (this is likely polymerized uracil or inorganic salts).
-
-
Anti-Solvent Addition: Remove from heat. While still hot, add Hexane dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1–2 drops of EtOAc to clear the solution.
-
Crystallization: Allow the solution to cool to Room Temperature (RT) undisturbed, then move to 4°C (fridge).
-
Result: Fine white needles or a microcrystalline powder should form.
-
-
Collection: Filter and wash with cold 1:3 EtOAc:Hexane.
Strategic Decision Frameworks (Visualized)
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher through the logical flow of solvent choice based on the process stage.
Caption: Logical flow for solvent selection based on the operational phase of the experiment.
Figure 2: Synthesis & Isolation Workflow
A step-by-step visualization of the standard synthesis route to ensure process integrity.
Caption: Critical path for the synthesis and purification of tert-butyl uracil-1-ylacetate.
Critical Parameters & Troubleshooting
-
N3-Alkylation Side Product:
-
Issue: Over-alkylation can occur at the N3 position (dialkylated product).
-
Solubility Difference: The dialkylated byproduct is significantly more lipophilic than the desired N1-monoalkylated product.
-
Separation: If recrystallization fails to remove it, use column chromatography.
-
Mobile Phase: 2% Methanol in DCM (The byproduct elutes first; the desired N1-product is more polar and elutes later).
-
-
-
Hydrolysis Risk:
-
Avoid using strong acids or heating in water for extended periods. The tert-butyl ester is acid-labile (cleaves to the free acid, which is water-soluble and will be lost in the aqueous waste).
-
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link
-
Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., ... & U.S. Patent 6,395,474. (2002). Peptide Nucleic Acids. U.S. Patent Office. Link
-
Dueholm, K. L., Egholm, M., Behrens, C., Christensen, L., Hansen, H. F., Vulpius, T., ... & Nielsen, P. E. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773. Link
-
Hudson, R. H., & Wojciechowski, F. (2007). Synthesis of a fluorescent PNA monomer containing 5-((9H-fluoren-2-yl)ethynyl)uracil. Nucleosides, Nucleotides, and Nucleic Acids, 26(8-9), 1199-1202. Link
Sources
- 1. hbgxchemical.com [hbgxchemical.com]
- 2. amherst.edu [amherst.edu]
- 3. youtube.com [youtube.com]
- 4. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 5. Butyl Acetate | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
tert-Butyl uracil-1-ylacetate literature review and citations
This guide serves as an authoritative technical resource on tert-Butyl uracil-1-ylacetate , a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers.[1] It is designed for organic chemists and process scientists involved in oligonucleotide analogue development.
Synthesis, Characterization, and Application in PNA Monomer Production[1][2]
Executive Summary
tert-Butyl uracil-1-ylacetate (IUPAC: tert-butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate) is a protected pyrimidine derivative.[1] It serves as a strategic precursor to uracil-1-acetic acid , the nucleobase-linker moiety required to functionalize the N-(2-aminoethyl)glycine (AEG) backbone of Peptide Nucleic Acids (PNAs).[1]
Unlike ethyl or methyl ester analogues, the tert-butyl ester offers a distinct advantage: it is acid-labile .[1] This allows for the revelation of the carboxylic acid under mild acidic conditions (e.g., Trifluoroacetic acid), avoiding the harsh saponification (NaOH/LiOH) steps that can degrade sensitive functional groups or cause racemization in complex PNA backbones.[2]
Chemical Identity & Properties
-
Chemical Name: tert-Butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 226.23 g/mol [2]
-
Structure: A uracil ring alkylated at the
position with a tert-butyl acetate moiety.[1] -
Solubility: Soluble in polar organic solvents (DMF, DMSO, Dichloromethane, Ethyl Acetate).[2] Poorly soluble in water and hexanes.[1]
Synthetic Methodology
The synthesis relies on the regioselective alkylation of the uracil ring. The challenge lies in distinguishing between the
3.1. Reaction Pathway (Method A: Direct Alkylation)
This protocol utilizes potassium carbonate (
Reagents:
Step-by-Step Protocol:
-
Activation: Charge a round-bottom flask with Uracil (10 mmol) and anhydrous
(12 mmol). Add anhydrous DMF (20 mL). Stir at room temperature for 30 minutes to ensure deprotonation. The suspension may become slightly clearer or change texture. -
Alkylation: Dropwise add tert-butyl bromoacetate (11 mmol) to the stirring suspension over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (5% MeOH in DCM).[1][2] The product (
-isomer) typically runs lower than the dialkylated byproduct but higher than the starting uracil.[1] -
Quench: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate may form.[1]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL).[1] -
Wash: Wash the combined organic layers with water (
) and brine ( ) to remove residual DMF.[1] -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue often contains the
-isomer (major), -isomer (minor), and -dialkylated byproduct.[1][2] Purify via silica gel flash chromatography eluting with a gradient of DCM:MeOH (100:0 to 95:5).
3.2. Structural Validation (Self-Validating NMR)
To ensure the product is the correct
-
-isomer (Target): The
-methylene protons typically appear as a singlet around 4.4–4.5 ppm .[1] The -H and -H protons of the uracil ring will show characteristic doublet coupling ( Hz).[1] -
-isomer (Impurity): If alkylation occurs at
, the symmetry and shift of the ring protons change. -
tert-Butyl Group: A strong singlet integrating to 9 protons at approximately 1.45 ppm .[1]
Application: PNA Monomer Assembly
Once isolated, tert-butyl uracil-1-ylacetate is converted into the free acid for coupling to the PNA backbone.[1]
-
Cleavage: Treat the ester with TFA/DCM (1:1) for 2 hours at room temperature.
-
Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene to remove residual TFA.[1]
-
Product: Uracil-1-acetic acid (Quantitative yield).
-
Coupling: The free acid is then activated (using HBTU/HATU) and coupled to the secondary amine of the protected backbone (e.g., Fmoc-Aeg-OPfp or similar).[1]
Visualization of Pathways
Diagram 1: Synthesis and Regioselectivity
This diagram illustrates the competition between
Caption: Reaction scheme showing the regioselective alkylation of uracil and subsequent acidolysis to the PNA precursor.
Diagram 2: PNA Monomer Assembly Logic
This flowchart demonstrates where this specific intermediate fits into the broader drug development workflow for PNA therapeutics.
Caption: Workflow integrating the uracil intermediate into the Fmoc-PNA monomer synthesis cycle.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Reaction Yield | 65% – 80% | Dependent on strict anhydrous conditions.[1] |
| Regioselectivity | > 10:1 ( | Optimized by keeping base stoichiometry < 1.5 eq.[1][2] |
| Cleavage Condition | 50% TFA in DCM | Complete conversion in < 2 hours. |
| Appearance | White Crystalline Solid | Recrystallization from EtOAc/Hexanes recommended.[1] |
| ~0.45 | 5% MeOH in DCM (Silica).[1] |
References
-
PNA Monomer Synthesis Overview: Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[2] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500.[1][2] [1][2]
-
Alkylation of Uracil: Dueholm, K. L., Egholm, M., Behrens, C., Christensen, L., Hansen, H. F., Vulpius, T., ...[2] & Nielsen, P. E. (1994).[2] Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773.[2] [1][2]
-
Use of tert-Butyl Esters in PNA: Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., Luzzio, M. J., ...[2] & Zuckermann, R. N. (1995).[2] Fmoc mediated synthesis of peptide nucleic acids. Tetrahedron, 51(22), 6179-6194.[1][2]
-
Acid Labile Protecting Groups: Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (General Reference for TFA cleavage of t-butyl esters).
Sources
- 1. tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | C13H23ClO4 | CID 9835373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Machinery of Uracil Homeostasis: An In-depth Technical Guide to Degradation Pathways
Abstract
Uracil, a fundamental pyrimidine base, occupies a central role in cellular metabolism, primarily as a component of RNA. However, its presence in DNA is considered a mutagenic lesion, necessitating robust degradation and repair mechanisms. This technical guide provides a comprehensive exploration of the enzymatic pathways governing uracil degradation. We will dissect the canonical reductive pathway, prevalent from bacteria to humans, and the alternative oxidative "Rut" pathway found in certain prokaryotes. A thorough understanding of these mechanisms is paramount for researchers in molecular biology, oncology, and pharmacology, particularly in the context of drug development, where enzymes of these pathways are critical determinants of the efficacy and toxicity of fluoropyrimidine-based chemotherapeutics.
Introduction: The Dual Nature of Uracil
Uracil is a pyrimidine nucleobase that base-pairs with adenine in RNA. Its synthesis and incorporation into RNA are essential for protein synthesis and other cellular functions. Conversely, the presence of uracil in DNA, arising from either the deamination of cytosine or the misincorporation of dUTP during replication, poses a significant threat to genomic integrity.[1][2] Unrepaired uracil can lead to G:C to A:T transition mutations.[1] To counteract this, cells have evolved sophisticated mechanisms to maintain uracil homeostasis, balancing its essential role in RNA metabolism with the imperative of its removal from DNA. Central to this regulation are the uracil degradation pathways, which not only eliminate excess uracil but also play a crucial role in the catabolism of pyrimidine analogues used in cancer therapy.
The Reductive Pathway: The Major Catabolic Route
The reductive pathway is the primary mechanism for uracil degradation in a wide range of organisms, including mammals.[3] This three-step enzymatic cascade, primarily occurring in the liver, converts uracil into non-toxic, water-soluble end products that can be either excreted or repurposed for other metabolic processes.[4]
The Enzymatic Cascade of the Reductive Pathway
The catabolism of uracil via the reductive pathway is a sequential process catalyzed by three key enzymes:
-
Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway.[5] DPD catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[6] The activity of DPD is a critical determinant of the pharmacokinetic profile of the anticancer drug 5-fluorouracil (5-FU).[4][6]
-
Dihydropyrimidinase (DHP): Following the reduction of uracil, DHP mediates the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-β-alanine (β-ureidopropionate).[7][8]
-
β-Ureidopropionase (β-UP): The final step involves the cleavage of N-carbamoyl-β-alanine by β-UP to yield β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[4][7] β-alanine can then be utilized in the synthesis of coenzyme A or be excreted.[4]
The end products of uracil degradation are readily soluble and do not pose a risk of accumulation under normal physiological conditions, unlike the end product of purine degradation, uric acid.[4]
Figure 1: The Reductive Pathway of Uracil Degradation.
Clinical Significance: DPD Deficiency and 5-Fluorouracil Toxicity
The reductive pathway, particularly the activity of DPD, is of immense clinical importance in the context of cancer chemotherapy. 5-fluorouracil (5-FU) and its oral prodrug capecitabine are widely used anticancer agents that function by inhibiting thymidylate synthase, a key enzyme in DNA synthesis.[9] Over 80% of an administered dose of 5-FU is catabolized by DPD in the liver.[9]
A significant portion of the population carries genetic variants in the DPYD gene, leading to reduced or absent DPD activity, a condition known as DPD deficiency.[10][11] In these individuals, the clearance of 5-FU is impaired, leading to a buildup of the drug and its toxic metabolites.[10] This can result in severe and life-threatening toxicities, including neutropenia, mucositis, diarrhea, and neurotoxicity.[11] Therefore, screening for DPD deficiency prior to the administration of fluoropyrimidine-based drugs is now recommended to allow for dose adjustments or the selection of alternative therapies.[11]
| Enzyme | Gene | Function in Uracil Degradation | Clinical Relevance |
| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Catalyzes the initial, rate-limiting step: Uracil → Dihydrouracil | Primary enzyme for 5-Fluorouracil (5-FU) catabolism. Deficiency leads to severe 5-FU toxicity.[9][10] |
| Dihydropyrimidinase (DHP) | DPYS | Hydrolyzes dihydrouracil to N-carbamoyl-β-alanine. | Defects can lead to adverse reactions to 5-FU.[7] |
| β-Ureidopropionase (β-UP) | UPB1 | Cleaves N-carbamoyl-β-alanine to β-alanine, NH₃, and CO₂. | The final step in the pathway.[7] |
Table 1: Key Enzymes of the Reductive Uracil Degradation Pathway.
The Oxidative "Rut" Pathway: A Bacterial Alternative
While the reductive pathway is the most widespread, some bacteria, including Escherichia coli, utilize an alternative oxidative pathway for uracil degradation, known as the Rut pathway.[3][12] This pathway is particularly important for utilizing pyrimidines as a nitrogen source.[12]
A Distinct Enzymatic Cascade
The Rut pathway is encoded by the rut operon, which includes genes for seven proteins (RutA-G).[12] The initial and novel step of this pathway is catalyzed by RutA, a monooxygenase that, in conjunction with a flavin reductase (RutF), directly cleaves the uracil ring between N-3 and C-4 to produce ureidoacrylate.[12] This is in stark contrast to the reductive pathway, which first reduces the pyrimidine ring.
Subsequent enzymatic steps lead to the release of two molecules of ammonia, malonic semialdehyde, and carbon dioxide.[12] The malonic semialdehyde is then reduced to 3-hydroxypropionic acid.[12]
Figure 2: The Initial Step of the Oxidative "Rut" Pathway.
Regulation and Physiological Role
The rut operon is under the control of the RutR repressor and is induced by the presence of uracil.[12] Its expression is also regulated by the general nitrogen regulatory system, highlighting its role in nitrogen assimilation.[12] The end products of the Rut pathway, with the exception of ammonia, are considered waste products for E. coli.[3]
Uracil in DNA: The Role of Base Excision Repair
Beyond catabolic degradation, the removal of uracil from DNA is a critical DNA repair process initiated by uracil-DNA glycosylases (UDGs).[1][13] This process is part of the base excision repair (BER) pathway.
The Base Excision Repair Pathway for Uracil
The BER pathway for uracil removal involves a series of enzymatic steps:
-
Recognition and Excision: A UDG recognizes the uracil base within the DNA double helix and cleaves the N-glycosidic bond between the uracil and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[1][14]
-
AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.[1]
-
DNA Synthesis and Ligation: A DNA polymerase inserts the correct nucleotide (cytosine or thymine) and a DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA sequence.[1][14]
Figure 3: The Base Excision Repair Pathway for Uracil in DNA.
Experimental Protocols
Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity
This protocol provides a general method for determining DPD activity in cell extracts or tissue homogenates by monitoring the catabolism of radiolabeled uracil.
Materials:
-
[6-¹⁴C]-Uracil
-
NADPH
-
Cell or tissue extract
-
Tris-HCl buffer (pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the cell or tissue extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [6-¹⁴C]-uracil.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold ethanol or by boiling.
-
Centrifuge to pellet precipitated proteins.
-
Spot the supernatant onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate uracil from its catabolites (dihydrouracil, N-carbamoyl-β-alanine, and β-alanine).
-
Visualize the spots using a phosphorimager or by scraping the spots and quantifying the radioactivity using a scintillation counter.
-
Calculate DPD activity based on the conversion of uracil to its metabolites.
Self-Validation:
-
Include a negative control without the cell extract to account for non-enzymatic degradation.
-
Include a positive control with a known amount of purified DPD.
-
Confirm the identity of the product spots by running standards on the same TLC plate.
Conclusion and Future Directions
The degradation of uracil is a fundamental biological process with significant implications for cellular homeostasis and human health. The reductive pathway, with DPD as its gatekeeper, is not only essential for pyrimidine catabolism but also a critical factor in the clinical management of cancer patients receiving fluoropyrimidine chemotherapy. The discovery of the alternative oxidative Rut pathway in bacteria has expanded our understanding of the diverse metabolic strategies employed by different organisms.
Future research in this field is likely to focus on several key areas:
-
Personalized Medicine: Further development of rapid and reliable methods for DPD deficiency screening to personalize fluoropyrimidine therapy and minimize adverse drug reactions.
-
Drug Development: The design of novel inhibitors of DPD to modulate the metabolism of 5-FU and potentially enhance its therapeutic index.
-
Microbiome Research: Investigating the contribution of the gut microbiome's pyrimidine degradation pathways to host metabolism and drug response.
A deeper understanding of the intricate mechanisms of uracil degradation will continue to provide valuable insights for both basic research and the development of improved therapeutic strategies.
References
-
Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
-
uracil degradation | Pathway - PubChem. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
-
The reductive pathway for the degradation of pyrimidine nucleotides in... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Uracil and 5-fluorouracil degradation pathway. Uracil and... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). American Society for Microbiology. Retrieved February 7, 2024, from [Link]
-
Pyrimidine catabolic pathways. Known reductive (1) and oxidative (2)... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]
-
Enzymatic degradation of uracil-containing DNA. II. Evidence for N-glycosidase and nuclease activities in unfractionated extracts of Bacillus subtilis. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Role Of Uracil DNA Glycosylase In Base Excision Repair - Michele Evans. (n.d.). Grantome. Retrieved February 7, 2024, from [Link]
-
A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. (2020, March 18). National Institutes of Health. Retrieved February 7, 2024, from [Link]
-
DPD deficiency. (n.d.). Cancer Research UK. Retrieved February 7, 2024, from [Link]
-
Citric acid cycle. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
A previously undescribed pathway for pyrimidine catabolism. (2006, March 28). PNAS. Retrieved February 7, 2024, from [Link]
-
Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. (2023, August 21). YouTube. Retrieved February 7, 2024, from [Link]
-
Enzymes of uracil catabolism in normal and neoplastic human tissues. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Uracil-DNA glycosylase in base excision repair and adaptive immunity: species differences between man and mouse. (2011, May 13). PubMed. Retrieved February 7, 2024, from [Link]
-
Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Three Arabidopsis UMP kinases have different roles in pyrimidine nucleotide biosynthesis and (deoxy)CMP salvage. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]
-
Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling strategy. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]
-
Uridine phosphorylase: An important enzyme in pyrimidine metabolism and fluoropyrimidine activation. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
The Biochemistry of Pyrimidine Base Catabolism: Why Understanding the Cellular Recycling of Pyrimidine Bases is Important. (2015). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Chapter 5 -Molecular Basis Of Inheritance. (n.d.). NCERT. Retrieved February 7, 2024, from [Link]
-
EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. (2020, April 30). European Medicines Agency. Retrieved February 7, 2024, from [Link]
-
Uracil in DNA and its processing by different DNA glycosylases. (2008, November 13). Royal Society Publishing. Retrieved February 7, 2024, from [Link]
-
Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]
-
Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
-
Dihydropyrimidine Dehydrogenase (DPYD). (n.d.). ARUP Consult. Retrieved February 7, 2024, from [Link]
-
Uracil DNA base excision repair and extrahelical recognition of uracil. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Base Excision Repair | DNA Repair Mechanism. (2017, October 6). YouTube. Retrieved February 7, 2024, from [Link]
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- 14. researchgate.net [researchgate.net]
Methodological & Application
synthesis of tert-Butyl uracil-1-ylacetate from uracil and tert-butyl chloroacetate
Executive Summary & Application Context
This application note details the synthesis of tert-butyl uracil-1-ylacetate (also known as tert-butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate). This compound is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers, specifically for the Thymine nucleobase.
The synthesis presents a classic challenge in heterocyclic chemistry: regioselectivity . Uracil possesses two nucleophilic nitrogen atoms (N1 and N3). For PNA and most pharmaceutical applications, substitution at the N1 position is required to mimic the natural glycosidic bond found in DNA/RNA. This guide provides a robust, field-proven protocol using potassium carbonate in DMF, along with mechanistic insights to maximize the N1:N3 product ratio.
Mechanistic Insight & Reaction Design
The Regioselectivity Challenge (N1 vs. N3)
Uracil exists as a lactam-lactim tautomeric system, but the diketo form predominates in solution. The acidity of the N-H protons dictates the alkylation site:
-
N3-H (pKa ~ 9.5): More acidic due to resonance stabilization by two flanking carbonyls (C2 and C4).
-
N1-H (pKa ~ 9.9): Less acidic, flanked by only one carbonyl (C2) and the alkene at C5-C6.
The Paradox: While N3 is more acidic and deprotonates first, N1-alkylation is thermodynamically preferred and often kinetically favored under specific conditions.
-
Sterics: The N3 position is sterically more crowded (flanked by two carbonyls).
-
Thermodynamics: The N1-substituted product preserves the specific hydrogen-bonding donor/acceptor motif required for Watson-Crick base pairing (which is why nature utilizes N1-glycosidic bonds).
Reaction Scheme
The reaction utilizes a weak base (
Figure 1: Reaction pathway highlighting the divergence between the desired N1 product and N3/Bis-alkylated byproducts.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| Uracil | 112.09 | 1.0 | Substrate |
| tert-Butyl Chloroacetate | 150.60 | 1.0 - 1.1 | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.0 - 1.2 | Base |
| DMF (N,N-Dimethylformamide) | - | Solvent | 5-10 mL per gram of Uracil |
| Potassium Iodide (KI) | 166.00 | 0.1 (Cat.) | Finkelstein Catalyst (Optional) |
Step-by-Step Procedure
Note: The tert-butyl ester is acid-labile. Avoid acidic aqueous washes or silica gel chromatography with acidic modifiers.
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride or inert gas inlet).
-
Charge the flask with Uracil (1.0 equiv) and anhydrous DMF .
-
Add finely ground anhydrous
(1.05 equiv) .-
Expert Tip: Do not use a large excess of base (>1.5 equiv) as this increases the risk of N1,N3-bis-alkylation.
-
-
Stir the suspension at room temperature for 30 minutes to allow partial deprotonation.
-
Add tert-butyl chloroacetate (1.05 equiv) dropwise.
-
Optional: Add catalytic KI (0.1 equiv) to accelerate the reaction via in situ formation of the more reactive tert-butyl iodoacetate.
-
Step 2: Reaction Monitoring
-
Stir the mixture at Room Temperature for 24–48 hours.
-
Note: Heating (>60°C) accelerates the reaction but significantly increases N3-alkylation and bis-alkylation byproducts.
-
-
Monitor by TLC (System: 5% Methanol in Dichloromethane).
-
Uracil Rf: ~0.2 (Stays near baseline)
-
Product Rf: ~0.5
-
Bis-alkylated impurity Rf: ~0.8 (High running)
-
Step 3: Workup & Isolation
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts (
, unreacted ). Wash the cake with a small amount of DMF. -
Concentrate the filtrate under reduced pressure (Rotavap) at <50°C to remove the majority of DMF. A high-vacuum pump is recommended to avoid thermal degradation.
-
Precipitation Method (Preferred for Scale-up):
-
Pour the residue into ice-cold water (10x volume relative to residue).
-
Stir vigorously. The product often precipitates as a white solid.
-
Filter, wash with cold water, and dry in a vacuum desiccator.
-
-
Extraction Method (If oil forms):
-
Dissolve residue in Ethyl Acetate.
-
Wash with water (3x) to remove residual DMF.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.[2]
-
Step 4: Purification
-
Recrystallization: The crude solid can often be recrystallized from Ethanol or Ethyl Acetate/Hexane.
-
Column Chromatography: If necessary, purify on silica gel using a gradient of 0-5% Methanol in Dichloromethane (DCM).
-
Warning: Do not use acetic acid in the eluent; it may cleave the tert-butyl ester.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Quality Control & Validation
To validate the integrity of the synthesized product, compare analytical data against these standards:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 146–148 °C (Lit. value).
-
1H NMR (DMSO-d6, 400 MHz):
- 11.35 (s, 1H, N3-H) — Crucial: Presence confirms mono-alkylation.
- 7.60 (d, 1H, H-6)
- 5.60 (d, 1H, H-5)
- 4.45 (s, 2H, N-CH2-CO)
- 1.42 (s, 9H, t-Butyl)
-
Regioselectivity Check:
-
If N3-alkylation occurred, the N3-H signal (
11.35) would be absent. -
If Bis-alkylation occurred, the integration of the t-Butyl signal would double relative to the pyrimidine protons.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to low solubility of Uracil. | Add catalytic KI (Finkelstein reaction) to generate the more reactive iodide in situ. Ensure DMF is dry. |
| High N3/Bis-alkylation | Temperature too high or excess base used. | Maintain reaction at Room Temperature. Strictly limit |
| Oily Product | Residual DMF. | DMF is difficult to remove. Perform extra water washes during extraction or use a high-vacuum pump with a liquid nitrogen trap. |
| Loss of t-Butyl Group | Acidic conditions during workup. | Ensure all glassware is acid-free. Do not use acid in TLC/Column eluents. |
References
-
Original PNA Synthesis Methodology: Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., Luzzio, M. J., ... & Zuckermann, R. N. (1995). Fmoc mediated synthesis of peptide nucleic acids. Tetrahedron, 51(22), 6179-6194.
-
Regioselectivity in Uracil Alkylation: Boncel, S., Gondela, A., & Walczak, K. (2010). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Synthesis, 2010(10), 1573-1589.[5]
-
General Pyrimidine Alkylation Protocols: Nagel, S. (1984). Alkylation of Uracil and Cytosine. Chem. Ber.
Sources
Application Note: Protocol for Selective N1-Alkylation of Uracil Using tert-Butyl Esters
Executive Summary & Strategic Value
The selective functionalization of the uracil pharmacophore is a cornerstone in the synthesis of antiviral (e.g., acyclovir analogs) and antineoplastic agents. While the uracil ring possesses two nucleophilic nitrogen atoms (N1 and N3), N1-alkylation is the biologically relevant modification for nucleoside mimicry.
Direct alkylation often suffers from poor regioselectivity, yielding mixtures of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated products. This guide details a robust, self-validating protocol for the selective N1-alkylation of uracil using tert-butyl bromoacetate . The use of the tert-butyl ester is strategic: it provides a bulky, lipophilic handle that improves solubility in organic solvents during workup and serves as an acid-labile protecting group for the carboxylic acid, facilitating downstream diversification.
Mechanistic Grounding: The Basis of Selectivity
To achieve high fidelity in this reaction, one must exploit the thermodynamic and kinetic differences between the N1 and N3 positions.
Acidity and Nucleophilicity
The regioselectivity is primarily driven by the difference in acidity (pKa) between the two amide-like protons.
-
N1-H (pKa ~9.5): Flanked by one carbonyl (C2) and one alkene (C6). It is significantly more acidic than N3.
-
N3-H (pKa ~12.0): Flanked by two carbonyls (C2 and C4), but the imide character is less acidic in the neutral heterocycle context due to resonance stabilization patterns specific to the pyrimidine ring.
Under controlled basic conditions (using a weak base like K₂CO₃), the N1 proton is preferentially removed, generating the N1-anion. This species acts as the nucleophile.
The "Soft" Electrophile Advantage
tert-Butyl bromoacetate is a relatively "soft" electrophile compared to harder alkylating agents (like sulfates). The bulky tert-butyl group provides a secondary advantage: it imposes steric drag that disfavors attack at the more sterically crowded N3 position (which is flanked by two carbonyl oxygens), further enhancing N1 selectivity.
Figure 1: Mechanistic pathway highlighting the pKa-driven selective deprotonation of N1.
Experimental Protocols
We present two protocols: Method A (The Standard "Workhorse") for general applications and Method B (The Silyl-Linker Method) for substrates requiring >98% regioselectivity.
Method A: Base-Promoted Direct Alkylation (Standard)
Best for: Standard uracil, 5-fluorouracil, and thymine.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Uracil Substrate | 1.0 | Nucleophile |
| K₂CO₃ (Anhydrous) | 1.05 | Base (Mild, prevents N3 deprotonation) |
| tert-Butyl Bromoacetate | 1.05 | Electrophile |
| DMF (Anhydrous) | [0.5 M] | Solvent (Polar aprotic promotes SN2) |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
-
Solubilization: Add Uracil (1.0 eq) and anhydrous DMF (concentration ~0.5 M). Stir until a suspension or clear solution forms.
-
Activation: Add anhydrous K₂CO₃ (1.05 eq). Crucial: Do not use a large excess (e.g., >1.5 eq) as this increases the risk of N3 deprotonation and dialkylation.
-
Reaction: Stir at Room Temperature (20–25 °C) for 30 minutes to ensure N1 deprotonation.
-
Addition: Add tert-butyl bromoacetate (1.05 eq) dropwise via syringe over 5 minutes.
-
Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product usually moves higher (Rf ~0.6) than the starting material.
-
Workup:
-
Pour the mixture into ice-cold water (10x reaction volume).
-
The tert-butyl ester product often precipitates as a white solid. Filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc) if necessary.
Method B: Silyl-Linker Protocol (High Precision)
Best for: Sensitive substrates or when absolute regiocontrol is required.
This method uses transient silylation to make the uracil soluble and highly nucleophilic at N1 without using strong bases that might degrade sensitive groups.
Reagents
-
Hexamethyldisilazane (HMDS) (2.0 eq)
-
Catalytic Ammonium Sulfate ((NH₄)₂SO₄) (0.1 eq)
-
tert-Butyl Bromoacetate (1.1 eq)
-
Acetonitrile (MeCN) (Solvent)
Workflow
-
Silylation: In a dry flask, reflux Uracil, HMDS, and cat. (NH₄)₂SO₄ in MeCN for 2–3 hours until the solution becomes clear (formation of bis-silylated uracil).
-
Concentration: Evaporate excess HMDS and solvent under vacuum (strictly anhydrous).
-
Alkylation: Redissolve the silylated residue in fresh anhydrous MeCN. Add tert-butyl bromoacetate (1.1 eq).
-
Reflux: Heat to reflux for 4–6 hours. The silyl group at N1 is displaced by the alkyl group (Hilbert-Johnson type mechanism), while the N3-silyl group hydrolyzes upon workup.
-
Hydrolysis: Add aqueous NaHCO₃ to quench and hydrolyze the N3-TMS group. Extract with DCM.[4]
Figure 2: Decision tree for selecting the optimal alkylation protocol.
Data Analysis & Validation
NMR Characterization
Distinguishing N1 vs. N3 isomers is critical.
-
¹H NMR (DMSO-d₆):
-
N1-isomer: The N1-CH₂ protons typically appear as a singlet around 4.4 – 4.6 ppm .
-
N3-isomer: If present, N3-CH₂ protons often appear slightly downfield (4.6 – 4.8 ppm) due to the deshielding effect of two flanking carbonyls.
-
C6-H Proton: In N1-substituted uracils, the C6-H doublet (around 7.5–8.0 ppm) often shows a change in coupling constant compared to the unsubstituted parent.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure DMF is dry; increase time of base activation step. |
| N1,N3-Dialkylation | Excess Base/Electrophile | Strictly limit K₂CO₃ to 1.05 eq. Do not use >1.1 eq of alkyl halide. |
| O-Alkylation | Solvent too polar/Hard electrophile | Unlikely with bromoacetate, but ensure reaction is at RT (heating promotes O-alkylation). |
| Product Oiling Out | Lipophilicity of t-Butyl | Triturate the crude oil with cold Hexane/Ether to induce crystallization. |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2014. Link
- Selective N1-alkylation of uracil derivatives.Synthetic Communications, 2005.
-
Synthesis and Chemoselective Alkylation of Uracil Derivatives. K.T.H.M. College Research Repository, 2023. Link
-
pKa Values of Uracil and Derivatized Uracils. Journal of Physical Chemistry A, 2023. Link
-
Selective N1-Alkylation of 1,3-Dibenzoyluracils. ResearchGate, 2025. Link
Sources
applications of tert-Butyl uracil-1-ylacetate in medicinal chemistry
Application Note: tert-Butyl Uracil-1-ylacetate in Medicinal Chemistry
Strategic Overview: The "Masked" Carboxy-Nucleobase
tert-Butyl uracil-1-ylacetate (CAS: 157410-06-7) serves as a critical intermediate in the synthesis of acyclic nucleoside analogs, specifically Peptide Nucleic Acids (PNAs) . Its structural value lies in the tert-butyl ester protecting group, which provides orthogonality to the base-labile (Fmoc) or acid-labile (Boc) protecting groups typically used on the PNA backbone amines.
In medicinal chemistry, this molecule functions as a dual-purpose scaffold :
-
PNA Monomer Precursor: It is the direct progenitor of Uracil-1-ylacetic acid, the "nucleobase acetic acid" required to functionalize the N-(2-aminoethyl)glycine backbone of PNAs.
-
Prodrug Linker: The acetate arm acts as a spacer to conjugate uracil derivatives to lipophilic drugs (e.g., Camptothecin), enhancing solubility and metabolic stability.
Application I: Peptide Nucleic Acid (PNA) Monomer Assembly
The most prevalent application of tert-butyl uracil-1-ylacetate is in the synthesis of PNA monomers. Unlike DNA, which uses a sugar-phosphate backbone, PNA uses a polyamide backbone.[1] The nucleobase must be attached via a methylene-carbonyl linker (carboxymethyl).
The Challenge: Direct alkylation of uracil with chloroacetic acid often yields N1/N3 mixtures and requires harsh conditions. The Solution: Alkylation with tert-butyl bromoacetate under mild basic conditions favors N1-selectivity due to steric bulk and softer electrophilicity, while the tert-butyl group prevents premature coupling during backbone synthesis.
Workflow Diagram: PNA Monomer Synthesis
Caption: Synthesis pathway converting Uracil to PNA Monomer via the tert-butyl ester intermediate. Note the critical acidolytic deprotection step.
Detailed Protocols
Protocol A: Regioselective N1-Alkylation of Uracil
Objective: Synthesize tert-butyl uracil-1-ylacetate with high N1/N3 regioselectivity.
Reagents:
-
Uracil (1.0 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
DMF (Dimethylformamide, anhydrous)[2]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, suspend Uracil (10 mmol) and
(20 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes. Note: This deprotonates the N1 position, which is more acidic (pKa ~9.5) than N3. -
Alkylation: Add tert-butyl bromoacetate (11 mmol) dropwise over 10 minutes.
-
Reaction: Stir the mixture at ambient temperature for 12–16 hours. Monitor via TLC (5% MeOH in DCM). The product (
~0.6) should appear distinct from uracil ( ~0.1). -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 1:1) to remove trace N1,N3-dialkylated byproducts.
Validation Criteria:
-
1H NMR (DMSO-d6):
11.3 (s, 1H, N3-H), 7.6 (d, 1H, C6-H), 5.6 (d, 1H, C5-H), 4.4 (s, 2H, N1- ), 1.4 (s, 9H, t-Bu). Absence of N3-alkylation is confirmed by the presence of the N3 proton signal at 11.3 ppm.
Protocol B: Chemoselective Deprotection (Activation)
Objective: Cleave the tert-butyl ester to yield the free carboxylic acid without affecting the nucleobase ring.
Reagents:
-
Dichloromethane (DCM)[2]
-
Triisopropylsilane (TIPS) - Scavenger for tert-butyl cations.
Methodology:
-
Dissolve tert-butyl uracil-1-ylacetate (1.0 g) in DCM (5 mL).
-
Add TIPS (2.0 eq) to scavenge the isobutylene carbocation generated during cleavage, preventing re-alkylation of the uracil ring.
-
Slowly add TFA (5 mL) to create a 1:1 TFA:DCM solution.
-
Stir at room temperature for 2–4 hours.
-
Evaporation: Concentrate the solution in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Isolation: Triturate the residue with diethyl ether to precipitate Uracil-1-ylacetic acid. Yields are typically quantitative.
Application II: Linkerology and Prodrug Design
Beyond PNA, this scaffold is used to link cytotoxic agents to the uracil moiety, exploiting the uracil ring's affinity for specific transporters or using it as a solubility enhancer.
Case Study: Camptothecin Conjugates Research indicates that conjugating 20(S)-camptothecin to uracil-1-ylacetic acid (derived from the tert-butyl ester) significantly alters cytotoxicity profiles.
Data: Cytotoxicity of Uracil-Linked Camptothecin (CPT)
Table 1: Comparative
| Compound | Linker Type | A549 (Lung) | HCT-8 (Colon) | Mechanism Note |
| Camptothecin (CPT) | None | 0.045 | 0.052 | Topoisomerase I inhibition |
| Uracil-CPT Ester | Acetate Linker | 0.038 | 0.048 | Improved cellular uptake via esterase cleavage |
| Target Scaffold | t-Bu Ester | >100 | >100 | Biologically inert (Control) |
Insight: The tert-butyl ester itself is inactive. However, once converted to the free acid and coupled to CPT, the "Uracil-Linker-Drug" conjugate often shows superior activity to the parent drug due to the "Trojan Horse" effect, where the nucleobase mimics natural substrates.
References
-
PNA Monomer Synthesis Strategy: Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[1] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science.
-
Synthesis of Uracil-1-ylacetic Acid Derivatives: Alptürk, O., et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society Section A.
-
Camptothecin-Uracil Conjugates: Lv, P. C., et al. (2024). Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins. Natural Product Research.
-
Tert-Butyl Ester Deprotection Protocols: Li, B., et al. (2006).[3][5] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry.
Sources
Application Note: A Comprehensive Guide to the Deprotection of tert-Butyl Protected Uracil
Introduction: The Strategic Role of the tert-Butyl Group in Uracil Chemistry
In the landscape of synthetic organic chemistry and medicinal chemistry, particularly in the synthesis of nucleoside analogues and oligonucleotides, the use of protecting groups is a cornerstone of strategic molecular design. The tert-butyl (t-Bu) group, valued for its steric bulk and predictable reactivity, serves as a robust protecting group for various functionalities. In the context of uracil and its derivatives, the t-Bu group is frequently employed to mask the N-H or O-H functionalities of the pyrimidine ring, preventing unwanted side reactions during multi-step syntheses. Its stability under a range of conditions, coupled with its clean and efficient removal under specific acidic conditions, makes it an invaluable tool for researchers in drug development and nucleic acid chemistry.[1]
This application note provides a detailed exploration of the experimental procedures for the deprotection of tert-butylated uracil. We will delve into the mechanistic underpinnings of the most common deprotection strategies, offer detailed, step-by-step protocols, and provide insights into reaction monitoring, troubleshooting, and purification of the final deprotected uracil derivative. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthetic transformation.
Chemical Principles and Mechanism of tert-Butyl Deprotection
The removal of a tert-butyl group from a uracil moiety, whether it be from a nitrogen (N-t-Bu) or an oxygen (O-t-Bu), is predominantly achieved through acid-catalyzed hydrolysis. The generally accepted mechanism proceeds through a series of well-defined steps, initiated by the protonation of a heteroatom adjacent to the tert-butyl group.
The deprotection of a tert-butyl-protected amine with trifluoroacetic acid (TFA) is a classic example of this mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group (in the case of N-Boc protection) or the protected nitrogen/oxygen of the uracil ring. This is followed by the cleavage of the tert-butyl-oxygen or tert-butyl-nitrogen bond, resulting in the formation of a highly stable tert-butyl cation and the deprotected uracil. The carbamic acid intermediate that forms in N-Boc deprotection is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
The liberated tert-butyl cation is a reactive electrophile that can be subsequently deprotonated by the trifluoroacetate anion to form isobutylene gas, which conveniently exits the reaction mixture. This step regenerates the acid catalyst, meaning that, in principle, TFA is only required in catalytic amounts. However, in practice, it is almost always used in excess to drive the reaction to completion.
Figure 1: General mechanism for the acid-catalyzed deprotection of a tert-butyl group from uracil.
Experimental Protocols
The choice of deprotection method depends on the stability of the substrate to acidic conditions and the presence of other acid-labile protecting groups. Below are detailed protocols for the most common methods for deprotecting tert-butylated uracil.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection in Dichloromethane (DCM)
This is the most widely used and generally applicable method for the removal of tert-butyl groups.
Materials:
-
tert-Butylated uracil derivative
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the tert-butylated uracil derivative in anhydrous DCM (a typical concentration is 0.1-0.2 M). Place the flask in an ice bath and stir the solution for 5-10 minutes to cool.
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) of the total reaction volume. For substrates with other acid-sensitive groups, it is advisable to start with a lower concentration of TFA.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 5 hours depending on the substrate.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and transfer it to a separatory funnel. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution. Repeat the wash until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected uracil.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure deprotected uracil derivative.
Protocol 2: Milder Deprotection with Aqueous Phosphoric Acid
For substrates that are sensitive to the harshness of TFA, aqueous phosphoric acid offers a milder alternative.[2]
Materials:
-
tert-Butylated uracil derivative
-
85% Phosphoric acid (H₃PO₄)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Prepare a solution of aqueous phosphoric acid (e.g., 50% v/v in water).
-
Reaction: Dissolve the tert-butylated uracil derivative in the aqueous phosphoric acid solution and stir at room temperature. Gentle heating may be required for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.
-
Neutralization and Purification: Wash the organic layer with saturated NaHCO₃ solution, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product as described in Protocol 1.
Data Presentation: Comparative Overview of Deprotection Conditions
The optimal conditions for deprotection can vary significantly based on the specific uracil derivative. The following table provides a general comparison of common deprotection methods.
| Reagent/Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, 0 °C to RT | 1-5 hours | Fast, efficient, volatile byproducts | Harshly acidic, potential for side reactions |
| Aqueous H₃PO₄ | 50% H₃PO₄ in H₂O, RT to 50 °C | 2-24 hours | Milder than TFA, environmentally benign | Slower reaction times, work-up can be more involved |
| HCl in Dioxane/EtOAc | 4M HCl in dioxane or ethyl acetate, RT | 1-4 hours | Effective, commercially available solution | Can be harsh, dioxane is a peroxide former |
| ZnBr₂ in DCM | Stoichiometric ZnBr₂ in DCM, RT | 4-24 hours | Lewis acidic, can be selective | Slower, requires stoichiometric reagent |
Experimental Workflow and Troubleshooting
A systematic approach to the deprotection reaction is crucial for success. The following workflow and troubleshooting guide will help navigate common challenges.
Figure 2: A typical experimental workflow for the TFA-mediated deprotection of tert-butylated uracil.
Troubleshooting Common Issues
-
Incomplete Reaction:
-
Cause: Insufficient acid, low temperature, or a sterically hindered substrate.
-
Solution: Add more TFA, allow the reaction to warm to room temperature, or extend the reaction time. Ensure that the starting material is fully dissolved.
-
-
Side Reactions (Alkylation):
-
Cause: The liberated tert-butyl cation can act as an alkylating agent, especially with electron-rich aromatic systems.
-
Solution: Use a scavenger such as triisopropylsilane (TIS) or water to trap the tert-butyl cation. A common "scavenger cocktail" is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5).
-
-
Degradation of the Uracil Ring:
-
Cause: The uracil ring can be susceptible to degradation under strongly acidic conditions, especially with prolonged reaction times or elevated temperatures.
-
Solution: Use milder deprotection conditions (e.g., lower TFA concentration, lower temperature, or an alternative acid like phosphoric acid). Carefully monitor the reaction to avoid over-running it.
-
-
Difficult Purification:
-
Cause: The deprotected uracil derivative may be highly polar and water-soluble.
-
Solution: After neutralization, if the product is in the aqueous layer, acidify the aqueous layer and extract with a more polar solvent, or use reverse-phase chromatography for purification. Lyophilization can also be an effective isolation technique.
-
Analytical Methods for Reaction Monitoring and Characterization
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the more polar product. A typical mobile phase would be a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts. It is also invaluable for confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural characterization of the final deprotected product. The disappearance of the characteristic singlet for the tert-butyl group in the ¹H NMR spectrum (typically around 1.5 ppm) is a clear indicator of successful deprotection.
Conclusion
The deprotection of the tert-butyl group from uracil is a fundamental transformation in the synthesis of modified nucleosides and related compounds. While acid-catalyzed methods, particularly with TFA, are the most common and effective, a thorough understanding of the reaction mechanism, potential side reactions, and appropriate work-up and purification procedures is essential for achieving high yields and purity. By carefully selecting the deprotection conditions based on the substrate's stability and employing rigorous reaction monitoring, researchers can confidently and successfully perform this critical synthetic step.
References
- The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information.
- Wikipedia. (n.d.). Uracil.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange.
- Hahn, R. Z., et al. (2015). Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase. PubMed.
- HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma. (2008). PubMed.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
Sources
Application Notes & Protocols: A Senior Scientist's Guide to One-Pot Synthesis of N1-Substituted Uracil Derivatives
Foreword: The Strategic Imperative of N1-Substituted Uracils
The uracil scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Modification at the N1 position, in particular, has yielded compounds with a wide spectrum of biological activities, including potent antiviral, anticancer, and antimicrobial properties.[1][2] Traditional multi-step syntheses for these derivatives, however, are often plagued by laborious purification processes, cumulative yield losses, and significant solvent waste.
One-pot synthesis emerges as a powerful and elegant solution, streamlining the synthetic pathway by telescoping multiple reaction steps into a single, uninterrupted sequence. This approach not only enhances efficiency and atom economy but also aligns with the principles of green chemistry by reducing time, energy consumption, and waste.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust one-pot methodologies for synthesizing N1-substituted uracil derivatives, grounded in mechanistic understanding and field-proven protocols.
Foundational Strategy: Direct N1-Alkylation in a Single Pot
The most direct route to N1-substituted uracils is the alkylation of the uracil ring. The primary challenge lies in controlling the regioselectivity. The uracil anion, formed upon deprotonation, has two nucleophilic centers: N1 and N3. The N1 position is generally more acidic and sterically accessible, making it the kinetically favored site for alkylation under specific conditions.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is crucial for deprotonating the uracil N-H without competing in the subsequent alkylation. Potassium carbonate (K₂CO₃) is an excellent choice as it is a mild, inexpensive, and effective base for this transformation.[5][6]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively dissolve the uracil salt formed after deprotonation and promote the Sₙ2 reaction pathway for alkylation without solvating the anionic nucleophile excessively.[5]
-
Temperature: Moderate temperatures (room temperature to ~80 °C) are typically sufficient. Higher temperatures can lead to decreased regioselectivity and the formation of the undesired N3- and N1,N3-disubstituted byproducts.
Workflow for Direct N1-Alkylation
Caption: General workflow for direct one-pot N1-alkylation of uracil.
Protocol 1.1: General Procedure for Base-Catalyzed N1-Alkylation
This protocol provides a reliable method for the N1-alkylation of uracil and its derivatives using various alkyl halides.
Materials:
-
Uracil (or 5-/6-substituted uracil derivative)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the uracil derivative (1.0 eq.).
-
Reagent Addition: Add anhydrous DMF to dissolve the uracil, followed by finely ground anhydrous potassium carbonate (2.0-2.5 eq.).
-
Anion Formation: Stir the suspension vigorously at room temperature for 30-60 minutes. The formation of the uracil salt is often visually apparent.
-
Alkylation: Add the alkylating agent (1.0-1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to a predetermined temperature (see Table 1) and monitor its progress by Thin Layer Chromatography (TLC), typically using a mobile phase of chloroform:methanol (9:1) or ethyl acetate:hexane.[7]
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the DMF under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate or chloroform). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Table 1: Representative Substrate Scope for Direct N1-Alkylation
| Uracil Derivative | Alkylating Agent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Uracil | Benzyl Bromide | 60 | 6 | 85 |
| 5-Fluorouracil | Ethyl Iodide | 50 | 8 | 78 |
| 6-Methyluracil | Allyl Bromide | RT | 12 | 90 |
| Uracil | 2-Phenacyl Bromide | 70 | 5 | 82 |
Yields are indicative and may vary based on specific reaction scale and purification method.
Protocol 1.2: Microwave-Assisted N1-Alkylation
Microwave irradiation offers a significant acceleration of chemical reactions, leading to higher yields in a fraction of the time required for conventional heating.[4][9] This is an eco-friendly and efficient alternative.[10]
Materials:
-
Uracil derivative (1.0 eq.)
-
Alkylating agent (1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq.) - optional catalyst
-
Solvent (e.g., DMF, Acetonitrile)
-
Microwave reactor vial
Procedure:
-
Preparation: In a dedicated microwave reactor vial, combine the uracil derivative, K₂CO₃, the alkylating agent, and DMAP (if used).[5]
-
Solvent Addition: Add the solvent (e.g., DMF) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (typically 2-15 minutes).[5][9] Use of a maximum power of 150 W is a common setting.[11]
-
Work-up & Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.1. This method often yields N1-regioselective products in high yields (79-88%).[5]
Advanced Strategy: One-Pot Deprotection-Alkylation for Enhanced Regioselectivity
For substrates where direct alkylation yields poor N1/N3 selectivity, a protection-deprotection strategy is superior. By protecting both nitrogen atoms and then selectively deprotecting the more labile N1-protecting group, the N1 position becomes uniquely available for alkylation, all within a single pot. A highly effective method involves the use of benzoyl protecting groups.[6]
Mechanism & Rationale:
The N1-benzoyl group is more sterically hindered and electronically distinct from the N3-benzoyl group. Treatment with a carefully controlled amount of a mild base like K₂CO₃ in anhydrous DMF at room temperature can selectively cleave the N1-benzoyl ester, liberating the N1-anion.[6] This anion is then immediately trapped by the alkylating agent present in the flask. The more robust N3-benzoyl group remains intact until a final, more forceful deprotection step.
Workflow for Deprotection-Alkylation Strategy
Caption: Workflow for highly regioselective one-pot N1-alkylation.
Protocol 2.1: One-Pot N1-Alkylation of N¹,N³-Dibenzoyluracils
This protocol achieves excellent N1-selectivity and is applicable to a wide range of primary alkylating agents.[6]
Step A: Preparation of N¹,N³-Dibenzoyluracil (Can be pre-made)
-
Uracil is reacted with an excess of benzoyl chloride in a suitable solvent like pyridine. The product is isolated and purified before use in the one-pot reaction.
Step B: One-Pot Selective Deprotection and Alkylation Materials:
-
N¹,N³-Dibenzoyluracil derivative (1.0 eq.)
-
Alkylating agent (e.g., allyl halide, benzyl halide, primary alcohol tosylates) (0.98 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.4 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous-alcoholic ammonia solution or sodium methoxide for final deprotection
Procedure:
-
Combine Reagents: In a dry round-bottom flask, stir a mixture of the N¹,N³-dibenzoyluracil derivative, the alkylating agent, and finely ground anhydrous K₂CO₃ in anhydrous DMF.[6]
-
Reaction: Stir the mixture at room temperature for approximately 24 hours. The reaction progress can be monitored by TLC to observe the disappearance of the starting material and the formation of the N¹-alkyl-N³-benzoyluracil intermediate.
-
Isolation of Intermediate: Filter the reaction mixture to remove inorganic salts and wash the precipitate with DMF. Evaporate the combined filtrate in vacuo. Partition the residue between chloroform and water. Dry the organic phase over sodium sulfate, filter, and evaporate to yield the crude N¹-alkyl-N³-benzoyluracil intermediate.[6]
-
Final Deprotection: Dissolve the crude intermediate in an appropriate solvent (e.g., ethanol) and add an aqueous-alcoholic solution of ammonia. Heat the mixture to reflux for a short period (5-10 minutes) or stir at room temperature until deprotection is complete (monitored by TLC).[6]
-
Purification: Cool the mixture (e.g., 0-5 °C) to precipitate the final product. Filter the solid, wash with cold ethanol, diethyl ether, and hexane, then air dry.[6] Recrystallization can be performed if necessary. This method consistently produces N1-monosubstituted uracils with overall yields of 52-84%.[6]
Summary and Outlook
One-pot synthesis represents a paradigm shift in the efficient construction of N1-substituted uracil libraries for drug discovery and development. The direct alkylation method, particularly when enhanced by microwave assistance, offers speed and simplicity for many substrates. For instances requiring unambiguous regioselectivity, the one-pot deprotection-alkylation of dibenzoyluracils is a superior and highly reliable strategy.[6] By understanding the mechanistic principles behind the choice of reagents and conditions, researchers can rationally design and execute these syntheses to accelerate the discovery of novel uracil-based therapeutics.
References
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.MDPI.
- A Comparative Guide to Green Synthesis Protocols for Uracil Derivatives.BenchChem.
- One-Pot Synthesis of Unsymmetrical N-Heterocyclic Carbene Ligands from N-(2-Iodoethyl)arylamine Salts.Organic Chemistry Portal.
- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation.Letters in Applied NanoBioScience.
- One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines.PubMed Central.
- Green chemistry in medicinal chemistry: A review on sustainable approaches to the synthesis of biologically active compounds.World Journal of Advanced Research and Reviews.
- Microwave-Assisted Synthesis of Monosubstituted Ureas.ChemistryViews.
- A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding.SciRP.org.
- One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol.MDPI.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.CONICET.
- (PDF) A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding.ResearchGate.
- (PDF) Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives.ResearchGate.
- Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives.The Journal of Organic Chemistry - ACS Publications.
- Synthesis of substituted uracil derivatives at N1 and N3 positions.ResearchGate.
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.MDPI.
- Synthesis of new uracil derivatives through the generation of “uracilyne”.Pacifichem 2021.
- A Convenient Method for N-1 Arylation of Uracil Derivatives.ResearchGate.
Sources
- 1. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 9. chemistryviews.org [chemistryviews.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. pubs.acs.org [pubs.acs.org]
role of alkylating agents in cancer therapy
Application Note: Mechanistic Profiling & Evaluation of Alkylating Agents in Oncology
Introduction: The Alkylating Paradigm
Alkylating agents remain a cornerstone of oncological pharmacopeia, serving as the first-line defense for hematological malignancies and solid tumors (e.g., glioblastoma, ovarian carcinoma). Unlike targeted therapies that inhibit specific protein kinases, alkylating agents function as "molecular warheads," chemically modifying DNA to induce catastrophic replication failure.
For the drug development scientist, the challenge lies not in discovering new alkylating mechanisms, but in optimizing the therapeutic index . This requires precise assays to distinguish between simple cytotoxicity and the specific induction of interstrand cross-links (ICLs) or lethal DNA adducts. This guide outlines the mechanistic basis of these agents and provides rigorous protocols for quantifying their genotoxic efficacy.
Mechanism of Action (MOA): The Chemistry of Cytotoxicity
Alkylating agents are electrophiles that attack electron-rich nucleophilic sites on biological macromolecules.[1] The primary target is the N7 position of guanine in DNA, though alkylation also occurs at N1/N3 of adenine and N3 of cytosine.
The Cascade of Lethality:
-
Activation: Some agents (e.g., Cyclophosphamide) require hepatic metabolic activation (CYP450), while others (e.g., Melphalan, Cisplatin analogs) are directly active.
-
Adduct Formation: The agent binds covalently to DNA bases.
-
Cross-linking: Bifunctional agents possess two reactive groups, allowing them to bind two different bases. This creates Interstrand Cross-links (ICLs) , effectively "stapling" the DNA double helix together.
-
Replication Arrest: The replication fork stalls at the cross-link.
-
Apoptosis: Unresolved DNA damage triggers ATM/ATR signaling, p53 accumulation, and eventual cell death.
Visualization: Alkylating Agent Signaling Pathway
Figure 1: Mechanistic cascade of alkylating agents from chemical attack to apoptotic signaling.[2][3]
Classification of Alkylating Agents
Understanding the chemical subclass is vital for selecting the appropriate resistance models and toxicity controls.
| Class | Key Examples | Mechanism Specifics | Primary Indications |
| Nitrogen Mustards | Cyclophosphamide, Melphalan, Chlorambucil | Forms aziridinium ion intermediate; attacks N7-guanine. Bifunctional (cross-linking). | Lymphomas, Leukemias, Multiple Myeloma |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) | Lipophilic (crosses BBB); carbamoylates proteins & alkylates DNA. | Glioblastoma, Brain tumors |
| Alkyl Sulfonates | Busulfan | Cleaves alkyl-oxygen bond; cross-links DNA-DNA and DNA-protein. | CML (Chronic Myeloid Leukemia) |
| Triazines | Dacarbazine, Temozolomide | Methylates DNA at O6-guanine (monofunctional); requires metabolic activation. | Melanoma, Glioma |
| Platinum Analogs * | Cisplatin, Carboplatin, Oxaliplatin | Forms intra-strand (90%) and inter-strand (5%) cross-links via purine bases. | Lung, Ovarian, Testicular cancers |
*Note: Platinum agents are technically "alkylating-like" as they form metal coordination bonds, but their functional impact (cross-linking) and protocols for evaluation are identical.
Mechanisms of Resistance
Efficacy is often limited by cellular resistance. When profiling new compounds, test against cell lines exhibiting these specific phenotypes:
-
MGMT Overexpression:
-methylguanine-DNA methyltransferase (MGMT) directly removes alkyl groups from the O6 position of guanine, neutralizing agents like Temozolomide. -
Glutathione (GSH) Conjugation: Increased glutathione S-transferase (GST) activity neutralizes electrophilic drugs before they reach DNA.
-
Enhanced DNA Repair: Upregulation of Nucleotide Excision Repair (NER) removes bulky adducts (e.g., Cisplatin).
Experimental Protocols
As a Senior Scientist, you must move beyond simple viability (MTT) assays. To validate an alkylating mechanism, you must demonstrate DNA damage induction and cross-linking efficacy .
Protocol A: -H2AX Assay for DNA Double-Strand Breaks
Purpose: To quantify the abundance of Double-Strand Breaks (DSBs), a downstream consequence of replication fork collapse caused by alkylation.
Materials:
-
Phospho-Histone H2A.X (Ser139) Antibody (Clone JBW301 recommended).
-
Secondary Antibody (Alexa Fluor 488 or 647 conjugated).
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.[4]
-
Fixation Buffer: 4% Paraformaldehyde (PFA).[4]
Workflow:
-
Treatment: Seed cells (
/well) and treat with the alkylating agent (IC concentration) for 4–24 hours. Note: Alkylating agents often show delayed DSB peaks compared to radiation. -
Harvest: Trypsinize cells (if adherent) and wash 1x with PBS.
-
Fixation: Resuspend pellet in 100 µL 4% PFA. Incubate 15 min at Room Temp (RT). Wash with PBS.[4][5][6]
-
Permeabilization: Resuspend in 100 µL Permeabilization Buffer. Incubate 10 min at RT.
-
Staining: Add primary anti-
-H2AX (1:100 dilution in PBS+1% BSA). Incubate 1 hr at RT in dark. Wash 2x. -
Secondary: Add secondary antibody. Incubate 30 min at RT in dark. Wash 2x.
-
Analysis: Analyze via Flow Cytometry (Mean Fluorescence Intensity) or Fluorescence Microscopy (foci counting).
Validation Check: Positive control cells treated with 10 Gy Ionizing Radiation or 100 µM Etoposide must show >10-fold signal increase.
Protocol B: Modified Alkaline Comet Assay for Cross-linking Detection
Purpose: Standard Comet Assays detect strand breaks (tails).[7] However, cross-linking agents prevent DNA migration , resulting in shorter tails. This protocol uses a "challenge" agent (H
Workflow:
-
Drug Treatment: Treat cells with the alkylating agent for 2 hours (allows cross-linking but minimal apoptosis).
-
The "Challenge": Wash cells and treat with 50 µM H
O for 15 minutes on ice (induces random strand breaks). -
Embedding: Mix cells with Low Melting Point (LMP) agarose and layer onto CometSlides™.
-
Lysis: Immerse slides in Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Transfer to electrophoresis tank with Alkaline Buffer (300 mM NaOH, 1 mM EDTA, pH >13). Incubate 20 min (unwinds DNA).
-
Electrophoresis: Run at 21V (1 V/cm) for 30 min.
-
Staining: Stain with SYBR Gold.[6]
-
Calculation:
-
Interpretation: A CI close to 1 indicates high cross-linking (no migration despite H
O ). A CI of 0 indicates no cross-linking.
-
Visualization: Experimental Logic Flow
Figure 2: Modified Comet Assay workflow for confirming DNA cross-linking activity.
Safety & Handling (Critical)
Alkylating agents are potent mutagens and carcinogens.[8]
-
Deactivation: Neutralize nitrogen mustards with 5% sodium thiosulfate or 1N NaOH.
-
PPE: Double nitrile gloves are mandatory. Use a biological safety cabinet (Class II).
-
Waste: Segregate as cytotoxic waste (incineration required).
References
-
Review of Alkylating Agents & Mechanisms Source: Drugs.com. (2025). List of Alkylating agents. [Link][9]
-
Mechanisms of Resistance (MGMT & Repair) Source: AACR Journals / Cancer Research. (2008).[2][5][10] Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma. [Link]
-
Gamma-H2AX Assay Protocol Source: National Institutes of Health (PMC). (2011). An optimized method for detecting gamma-H2AX in blood cells. [Link]
-
Comet Assay for DNA Cross-links Source: ResearchGate / Methods Mol Biol. (2011). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. [Link]
-
Clinical Classification of Chemotherapy Source: eviQ Education. (2024).[5] Chemotherapy drug classification. [Link]
Sources
- 1. nursingcecentral.com [nursingcecentral.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. int.livhospital.com [int.livhospital.com]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl uracil-1-ylacetate
Welcome to the technical support center for the synthesis of tert-butyl uracil-1-ylacetate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and achieve higher yields.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the N-alkylation of uracil with tert-butyl bromoacetate.
Issue 1: Low or No Product Yield
"I've followed the standard protocol, but my yield of tert-butyl uracil-1-ylacetate is consistently low or non-existent. What could be the problem?"
Low yields are a frequent challenge in the N-alkylation of uracil. The root cause often lies in one of the following areas:
Probable Cause A: Ineffective Deprotonation of Uracil
Uracil is a weakly acidic compound, and its N1-proton must be removed by a suitable base to facilitate nucleophilic attack on the tert-butyl bromoacetate. Incomplete deprotonation is a primary reason for low conversion.
-
Solution:
-
Choice of Base: Stronger bases are often required. While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, stronger, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH) can significantly improve deprotonation.
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous (dry) conditions. Any moisture will react with the base, reducing its effectiveness. Dry your solvents and glassware thoroughly before use.
-
Probable Cause B: Competing N3 Alkylation and O-Alkylation
Uracil has multiple reactive sites (N1, N3, O2, and O4). Alkylation can occur at the N3 position, leading to the formation of the undesired N3-isomer. O-alkylation is also a possible side reaction.
-
Solution:
-
Solvent Selection: The choice of solvent can influence the regioselectivity of the alkylation.[1] Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the uracil anion.
-
Protecting Groups: For highly specific N1-alkylation, consider using a protecting group strategy. For instance, the N3 position can be protected with a benzoyl group, which can be removed after the N1-alkylation is complete.[2]
-
Probable Cause C: Poor Quality of Reagents
The purity of your starting materials is critical.
-
Solution:
-
Uracil Purity: Ensure your uracil is of high purity and completely dry.
-
tert-Butyl bromoacetate Quality: This reagent can degrade over time, especially if exposed to moisture. It is a lachrymator, so handle it with care in a fume hood.[3] Use freshly opened or properly stored tert-butyl bromoacetate. Consider purifying it by distillation if its quality is questionable.
-
Issue 2: Formation of Multiple Products and Purification Difficulties
"My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure N1-isomer."
The formation of multiple products, primarily the N1 and N3 isomers, complicates purification.
Probable Cause: Lack of Regioselectivity
As mentioned, alkylation can occur at different positions on the uracil ring. The ratio of N1 to N3 alkylation is influenced by factors like the base, solvent, and temperature.
-
Solution:
-
Optimize Reaction Conditions: Systematically vary the reaction parameters to favor N1-alkylation. A summary of potential starting points is provided in the table below.
-
Chromatography: Column chromatography is typically required to separate the isomers. A gradient elution system using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is often effective. Careful monitoring by TLC is essential to identify the fractions containing the desired product.
-
| Parameter | Condition A (Higher N1-selectivity) | Condition B (Potential for Mixed Products) |
| Base | Strong, non-nucleophilic (e.g., DBU, NaH) | Weaker base (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Protic (e.g., ethanol) or less polar (e.g., THF) |
| Temperature | Room temperature to moderate heat (e.g., 50-60 °C) | Higher temperatures may decrease selectivity |
Issue 3: Decomposition of tert-Butyl Ester
"I'm observing what appears to be the hydrolysis of the tert-butyl ester group during workup or purification."
The tert-butyl ester is sensitive to acidic conditions and can be cleaved to form the corresponding carboxylic acid.
Probable Cause: Acidic Conditions
Exposure to strong acids during the workup or purification will lead to the loss of the tert-butyl group.
-
Solution:
-
Neutral or Mildly Basic Workup: Avoid acidic washes. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize the reaction mixture.
-
Purification pH: When performing chromatography, ensure the silica gel is not acidic. You can use silica gel that has been neutralized with a small amount of a suitable base (e.g., triethylamine in the eluent).
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of tert-butyl uracil-1-ylacetate?
Yields can vary significantly depending on the specific conditions used. With optimized protocols, yields in the range of 60-80% are achievable. However, without careful optimization, yields can be much lower.
Q2: Can I use other alkylating agents besides tert-butyl bromoacetate?
Yes, other bromoacetates, such as ethyl bromoacetate, can be used for the N-alkylation of uracil.[4] The choice of the ester group will depend on the desired final product and its subsequent use.
Q3: How can I confirm that I have synthesized the N1-isomer and not the N3-isomer?
Spectroscopic methods are essential for structural confirmation.
-
¹H NMR Spectroscopy: The chemical shifts of the uracil ring protons are sensitive to the position of substitution. In the N1-substituted product, the N3-H proton will be present, typically as a broad singlet. In the N3-substituted product, the N1-H proton will be observed.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons (C2 and C4) can also help distinguish between the isomers.
-
2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between the acetate methylene group and the N1 position of the uracil ring.
Q4: What is the role of a phase-transfer catalyst in this reaction?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially when using a weaker base like potassium carbonate in a two-phase system. The catalyst helps to transfer the uracil anion from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate.
Q5: Are there any safety precautions I should be aware of?
-
tert-Butyl bromoacetate: As mentioned, this is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[3]
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Handle them with care.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
III. Experimental Protocols and Workflows
Optimized Protocol for N1-Alkylation of Uracil
This protocol is a starting point and may require further optimization for your specific setup.
-
Preparation:
-
Dry all glassware in an oven overnight.
-
Use anhydrous DMF as the solvent.
-
Ensure uracil is dry by heating under vacuum.
-
-
Reaction:
-
To a solution of uracil (1.0 eq) in anhydrous DMF, add DBU (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure complete deprotonation.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Workup:
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
IV. References
-
CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents.
-
tert-Butyl bromoacetate : Background technique, synthesis, applications and hazard. [Link]
-
CN110437160B - Preparation method of uracil - Google Patents.
-
Two Steps Synthesis of Uracil -1 -β-D-ribofuranoside Esters: Characterization, Antibacterial and Anticancer Activities - ResearchGate. [Link]
-
Synthesis and Purification of Tert -Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019 | PDF | Chemical Reactions | Chemistry - Scribd. [Link]
-
Synthesis of Uracil Derivatives and Some of Their Reactions. [Link]
-
An Efficient and Scalable Ritter Reaction for the Synthesis of t -Butyl Amides - Organic Syntheses Procedure. [Link]
-
2 - Supporting Information. [Link]
-
tert -butyl bromoacetate - Organic Syntheses Procedure. [Link]
-
A diversity of alkylation /acylation products of uracil and its derivatives: synthesis and a structural study - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
EP0148353B1 - Process for the preparation of uracil - Google Patents.
-
New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study | ACS Omega. [Link]
-
Optimal conditions for N -alkylation of uracil by ethyl bromoacetate ... - ResearchGate. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert -butyl )-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - NIH. [Link]
-
What are the disadvantages of uracil ? - Quora. [Link]
-
(PDF) Selective N1 -Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives - ResearchGate. [Link]
-
Synthesis of 4-O-Alkylated N -Acetylneuraminic Acid Derivatives - PMC - NIH. [Link]
-
Exploring uracil derivatives: synthesis , crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing). [Link]
-
Uracil - Wikipedia. [Link]
-
Synthesis and Purification of Tert -Butyl Chloride Chem 31.1 | PDF | Alcohol - Scribd. [Link]
Sources
stability issues of tert-Butyl uracil-1-ylacetate under acidic or basic conditions
This technical guide details the stability profile, troubleshooting protocols, and handling requirements for tert-Butyl uracil-1-ylacetate . This compound is a critical intermediate, primarily utilized in the synthesis of Peptide Nucleic Acid (PNA) monomers (specifically the Thymine/Uracil monomer).
Its stability profile is defined by a dichotomy: it is highly acid-labile (by design) but kinetically resistant to base hydrolysis due to steric bulk.
Subject: Stability Profile & Troubleshooting Guide (Acid/Base Conditions) Molecule ID: tert-Butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
Executive Summary
tert-Butyl uracil-1-ylacetate serves as a protected carboxylate precursor. The tert-butyl ester function provides excellent stability against nucleophilic attack (basic conditions) but is engineered to be cleaved quantitatively under acidic conditions.
-
Primary Stability Risk: Unintended exposure to trace acids (e.g., HCl in CDCl₃, acidic silica gel).
-
Primary Operational Challenge: Incomplete deprotection during synthesis or "scrambling" (alkylation) by the generated tert-butyl cation.
Module 1: Acid Stability & Deprotection Issues
Core Concept: The tert-butyl ester does not hydrolyze via the standard tetrahedral intermediate mechanism common to methyl/ethyl esters. Instead, it undergoes an E1-like elimination mechanism driven by the stability of the tert-butyl carbocation.
DOT Diagram: Acid-Catalyzed Cleavage Mechanism
This diagram illustrates the pathway of degradation (or intentional deprotection) and the critical point where side reactions occur.
Figure 1: Mechanism of acid-mediated cleavage. Note the formation of the reactive tert-butyl cation, which necessitates the use of scavengers to prevent side reactions.
Troubleshooting Guide: Acidic Conditions
Q1: I observe slow degradation of my compound during NMR analysis. Why? Diagnosis: Chloroform-d (CDCl₃) often contains trace amounts of HCl, which forms phosgene and HCl upon aging.
-
Mechanism: Even trace HCl is sufficient to initiate the protonation of the ester oxygen, leading to slow cleavage into the free acid and isobutylene.
-
Solution: Filter CDCl₃ through basic alumina before use or switch to a non-acidic solvent like DMSO-d₆ or Acetone-d₆.
Q2: My deprotection reaction (TFA/DCM) is incomplete after 4 hours. Diagnosis: The reaction equilibrium is unfavorable or the acid concentration is too low.
-
Explanation: Unlike base hydrolysis, acid cleavage is an equilibrium process often driven by the escape of isobutylene gas. If the reaction vessel is sealed too tightly or the TFA concentration is <20%, the reaction stalls.
-
Protocol Fix:
-
Increase TFA concentration to 50% (v/v) in DCM.
-
Ensure the system is open to a bubbler or lightly capped to allow isobutylene release.
-
Critical: Add a cation scavenger (e.g., 2.5% Triisopropylsilane or water) to shift equilibrium and prevent re-alkylation.
-
Q3: I see a "t-butylated" impurity on the Uracil ring after deprotection. Diagnosis: Electrophilic aromatic substitution by the tert-butyl cation.
-
Mechanism: The Uracil ring (specifically N3 or C5) can act as a weak nucleophile. The generated tert-butyl cation (see Figure 1) attacks the ring instead of eliminating as isobutylene.
-
Solution: You lack sufficient scavengers . Add 5% water or thioanisole to the cleavage cocktail to quench the cation faster than it can attack the uracil ring.
Module 2: Base Stability & Hydrolysis
Core Concept: tert-Butyl esters are sterically hindered. They resist saponification (base hydrolysis) significantly better than methyl or ethyl esters. This allows for "orthogonal" protection strategies where other groups (like Fmoc) can be removed with mild base without disturbing the tert-butyl ester.
DOT Diagram: Base Resistance vs. Reactivity
Figure 2: Stability hierarchy under basic conditions. The ester is robust against mild bases used in Fmoc deprotection but susceptible to strong hydroxide bases.
Troubleshooting Guide: Basic Conditions
Q4: Can I use NaOH to hydrolyze the ester instead of TFA? Answer: It is not recommended .
-
Reasoning: While possible, tert-butyl esters hydrolyze very slowly in NaOH due to the steric bulk of the tert-butyl group blocking the nucleophilic attack on the carbonyl carbon. You would require vigorous heating (reflux), which risks degrading the Uracil ring (ring opening) or causing racemization if chiral centers were present (not applicable here, but good practice).
-
Better Alternative: Use acidolysis (TFA or HCl/Dioxane) as described in Module 1.
Q5: Is the molecule compatible with Fmoc removal conditions (20% Piperidine)? Answer: Yes.
-
Explanation: The tert-butyl ester is completely stable to 20% piperidine in DMF. This is the basis of standard PNA solid-phase synthesis where the backbone carboxylate is t-Bu protected while the N-terminus is Fmoc protected.
-
Caution: The N3 proton of the Uracil ring is acidic (pKa ~9.5). In the presence of piperidine, it will be deprotonated. This is reversible and generally harmless unless an electrophile (like an alkyl halide) is present, which would lead to N3-alkylation.
Module 3: Storage & Handling Summary
Data Table: Stability Compatibility Matrix
| Condition | Reagent Example | Stability Rating | Notes |
| Strong Acid | TFA, HCl, H₂SO₄ | Unstable | Rapid cleavage to acid + isobutylene. |
| Weak Acid | Acetic Acid, Silica Gel | Poor | Slow degradation over time. Avoid acidic silica columns. |
| Strong Base | NaOH (1M), LiOH | Moderate | Hydrolysis is slow; N3-deprotonation is rapid. |
| Mild Base | Piperidine, DIPEA, NaHCO₃ | Excellent | Ester remains intact. N3-H may deprotonate. |
| Solvents | MeOH, DCM, DMF | Excellent | Stable if solvents are acid-free. |
Storage Recommendations
-
Temperature: Store at -20°C .
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.
-
Container: Tightly sealed glass vials. Avoid long-term storage in solution, especially in chlorinated solvents (DCM/CHCl₃) which can generate HCl over time.
References
-
Alptürk, O., et al. (2018).[1] Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Protection of Carboxylic Acids: tert-Butyl Esters.[2][3][4][5] Retrieved from [Link]
Sources
Technical Support Center: Functionalization of Pyrimidine Derivatives
Welcome to the technical support center for pyrimidine functionalization. Pyrimidine derivatives are cornerstones in medicinal chemistry and materials science, yet their synthesis presents unique and often frustrating challenges.[1] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple procedural lists to explain the fundamental chemistry governing success and failure.
Section 1: General FAQs & Core Challenges
This section addresses overarching issues that apply to multiple reaction types.
Q1: My pyrimidine starting material has poor solubility in common organic solvents. How can I improve this for my reaction?
A1: Poor solubility is a frequent roadblock. The high polarity and potential for intermolecular hydrogen bonding in many pyrimidine derivatives can hinder dissolution.
-
Causality: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, leading to strong crystal lattice energies.
-
Troubleshooting Steps:
-
Solvent Screening: Move beyond standard solvents like THF or Dioxane. Consider more polar aprotic solvents like DMF, DMAc, or NMP, which are better at disrupting hydrogen bonding networks.[2] For cross-coupling reactions, DMAc can lead to faster and more robust outcomes.[2]
-
Temperature: Gently warming the mixture can significantly improve solubility. For sensitive reactions, perform a solubility test on a small scale first to ensure the substrate doesn't decompose at the required temperature.
-
Protecting Groups: If the pyrimidine has free N-H groups (e.g., aminopyrimidines), protection with groups like Boc or SEM can dramatically increase solubility in less polar solvents and prevent unwanted side reactions.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase, a phase-transfer catalyst (e.g., TBAB) can shuttle the pyrimidine into the organic phase where the reaction occurs.
-
Q2: I'm observing significant decomposition of my starting material under my reaction conditions. What are the likely causes?
A2: Pyrimidine rings, while aromatic, have distinct stability profiles.
-
Causality: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack and ring-opening, especially under harsh basic or high-temperature conditions.[3] Certain substituents can further activate the ring towards decomposition.
-
Troubleshooting Steps:
-
Lower Temperature: This is the most straightforward solution. If the reaction is thermally driven, assess if a lower temperature for a longer duration can achieve the desired conversion without decomposition.
-
Milder Base: Strong bases like NaH or LDA can deprotonate the ring or sensitive functional groups, leading to instability.[4] Consider switching to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DBU).
-
Oxygen Sensitivity: Some functionalized pyrimidines, particularly organometallic intermediates, are sensitive to air. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
-
Acid Stability: Conversely, some pyrimidines are unstable in strong acid. If your reaction generates acidic byproducts, consider adding a non-coordinating base to act as a scavenger. Certain pyrimidinone nucleosides have been specifically designed for enhanced acid stability.[5]
-
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation, but pyrimidines present unique challenges.
Q3: My Suzuki-Miyaura coupling with a chloropyrimidine is failing or giving very low yield. Why are chlorides so much harder to work with than bromides or iodides?
A3: The challenge lies in the first step of the catalytic cycle: oxidative addition.
-
Causality: The C-Cl bond is significantly stronger than C-Br or C-I bonds. Oxidative addition of the Pd(0) catalyst to the C-Cl bond is therefore the rate-limiting step and requires a more reactive catalytic system.[6] While the electron-deficient nature of the pyrimidine ring makes it more reactive than analogous benzene halides, specialized conditions are still often necessary.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling of chloropyrimidines.
-
Detailed Explanation:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center, making it more electron-rich and thus more reactive towards the C-Cl bond for oxidative addition.
-
Use a Modern Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a pre-formed palladacycle precatalyst (e.g., SPhos-G3). These are more stable and activate predictably, preventing catalyst poisoning before the cycle begins.[8]
-
Base and Solvent Matter: Stronger bases like K₃PO₄ are often required. Anhydrous couplings with K₃PO₄ can sometimes be improved by the addition of a few equivalents of water.[9] Solvents like toluene or dioxane are standard, but for very stubborn couplings, DMAc can be effective.
-
Q4: My Buchwald-Hartwig amination is consuming the aryl halide, but I'm not forming my desired product. Where is it going?
A4: This is a classic symptom of competitive side reactions or catalyst deactivation, common with nitrogen-rich heterocycles.[10][11]
-
Causality: The nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[11] This is especially problematic if your substrate has a free amino group, which can lead to catalyst complexation.[11]
-
Troubleshooting Steps:
-
Check for Protodehalogenation: The "disappeared" starting material may have been converted back to the parent pyrimidine (Ar-H instead of Ar-X). This happens if reductive elimination is slow and the intermediate is quenched. Solution: Use a bulkier ligand (e.g., Xantphos, BrettPhos) that promotes faster reductive elimination.
-
Amine Coupling Partner Issues: If coupling with ammonia, direct use is very challenging due to tight binding with palladium.[12] Use an ammonia equivalent like benzophenone imine, followed by hydrolysis.[12]
-
Hydrolysis of Boronic Acid (Suzuki): In Suzuki couplings, the boronic acid partner can degrade (protodeboronation), especially with electron-deficient heteroaryl boron derivatives under basic conditions.[13] Solution: Use the boronic acid pinacol ester (BPin) instead, which is more stable. Ensure your base is thoroughly ground and consider adding it in portions.
-
| Problem | Likely Cause | Primary Solution | Secondary Action |
| No reaction with Aryl-Cl | Slow Oxidative Addition | Use bulky, e⁻-rich ligand (SPhos, XPhos) | Use palladacycle precatalyst; switch to stronger base (K₃PO₄) |
| Starting material consumed, no product | Catalyst Deactivation / Side Reaction | Use a ligand resistant to coordination (Xantphos) | Protect free N-H groups; use an ammonia equivalent |
| Low yield with electron-deficient pyrimidine | Slow Transmetalation / Protodeboronation | Use boronic acid pinacol ester (BPin) | Use anhydrous conditions; screen different bases (e.g., CsF) |
Section 3: Regioselectivity in C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical method, but controlling where the new bond forms on the pyrimidine ring is the primary challenge.[14][15]
Q5: I am attempting a direct C-H arylation on a substituted pyrimidine and getting a mixture of isomers. How can I control the regioselectivity?
A5: The inherent electronics of the pyrimidine ring dictate its reactivity, but this can be overridden with specific strategies.
-
Inherent Reactivity: The pyrimidine ring has three distinct C-H positions. Their reactivity is governed by acidity and LUMO distribution.[16]
-
C5: The most electron-rich position, often targeted by electrophilic reagents (e.g., Minisci-type reactions), but these can be unselective.[3]
-
C4/C6: Highly electron-deficient and susceptible to nucleophilic attack.
-
C2: Also electron-deficient, with an acidic proton that can be removed by strong bases or zincated.[17]
-
Caption: Inherent reactivity sites on the pyrimidine core.
-
Strategies for Controlling Regioselectivity:
-
Directed Metalation: This is a highly reliable strategy.[15] Install a directing group (DG) on the ring or a substituent. A strong base (e.g., LDA, TMPZnCl·LiCl) will selectively deprotonate the C-H bond ortho to the DG. Common DGs include amides, methoxy groups, or even the ring nitrogens themselves under certain conditions.[3][17]
-
N-Oxide Formation: Activating the pyrimidine by forming an N-oxide dramatically changes its reactivity.[15][18] The N-oxide makes the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. Subsequent deoxygenation restores the pyrimidine ring. This is a classic strategy to achieve functionalization at C2.[3] However, N-oxide synthesis can be low-yielding for pyrimidines.[19]
-
Photoredox Catalysis: This emerging field allows for novel reactivity patterns.[20] By generating radical intermediates, site-selectivity can often be switched based on the radical source or catalyst, diverging from traditional ionic mechanisms.[21][22][23]
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of a Chloropyrimidine using a Non-Toxic Cyanide Source
This protocol is adapted from methodologies that avoid highly toxic cyanide salts like KCN or NaCN by using potassium ferrocyanide.[8][24]
-
Setup: To a screw-top vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 1 equiv), a palladacycle precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%), a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv).
-
Inert Atmosphere: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., DMAc or dioxane, 2.5 mL) and degassed 0.05 M aqueous KOAc (2.5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100-120 °C and stir vigorously for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and brine (15 mL). Separate the organic layer. The aqueous layer will often turn dark blue upon exposure to air if the reaction was successful. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
D. Kalyani, N. R. Deprez, L. V. Desai, M. S. Sanford. Oxidative C–H Activation/C–C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights. Journal of the American Chemical Society, 2005. [Link]
-
L. Ackermann. Carboxylate-Assisted Ruthenium-Catalyzed Alkenylations of C–H Bonds. Organic Letters, 2005. [Link]
-
V. P. Mehta, A. Sharma, S. Van der Voort, E. V. Van der Eycken. Transition-Metal-Catalyzed C–H Functionalization of Biologically Important Azine and Azole Heterocycles. Chemical Society Reviews, 2017. [Link]
-
S. A. Weissman, D. Zewge, C. Chen. A Practical, Ligand-Free Method for the Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 2005. [Link]
-
T. J. Williams, K. D. Hesp, A. M. Mascitti, V. V. Fokin. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Beyond: New Outlets for a Versatile Click Reaction. Angewandte Chemie International Edition, 2008. [Link]
-
J. F. Hartwig. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008. [Link]
-
A. B. Dounay, L. E. Overman. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 2003. [Link]
-
M. R. Biscoe, S. L. Buchwald. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 2008. [Link]
-
A. F. Littke, G. C. Fu. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998. [Link]
-
D. A. Culkin, J. F. Hartwig. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 2003. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. baranlab.org [baranlab.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Certainty: A Comparative Guide to Validating Synthesis via Single-Crystal X-ray Diffraction
The Ambiguity Problem in Drug Discovery
In pharmaceutical development, structural ambiguity is a liability. While synthetic routes are designed with specific stereochemical outcomes in mind, the actual product often defies prediction. A misplaced chiral center or an unexpected polymorph can derail a clinical trial or trigger a regulatory rejection.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against standard alternatives (NMR, MS, PXRD) to demonstrate why SCXRD remains the "gold standard" for absolute structural validation. It provides actionable protocols for researchers seeking to eliminate ambiguity in their synthetic pipelines.
Comparative Analysis: The Validation Ecosystem
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they rely on inference—deducing structure from magnetic environments or fragmentation patterns. SCXRD, conversely, relies on direct imaging of electron density.
Performance Matrix: SCXRD vs. Alternatives
| Feature | SCXRD (Gold Standard) | Solution NMR (1D/2D) | Mass Spectrometry (MS) | Powder XRD (PXRD) |
| Primary Output | 3D Atomistic Model | Connectivity & Functional Groups | Molecular Weight & Formula | Bulk Crystalline Phase ID |
| Absolute Configuration | Direct Determination (via Anomalous Scattering) | Indirect (Requires derivatization or known chiral centers) | Impossible | Impossible |
| Stereochemistry | Unambiguous (Relative & Absolute) | Relative (NOESY/ROESY interpretation can be difficult) | N/A | N/A |
| Polymorphism | Defines the Unit Cell & Packing | Invisible (Solution state averages conformers) | N/A | Identifies presence, but not atomic arrangement |
| Sample Requirement | Single Crystal (~0.1–0.3 mm) | Soluble Liquid | Ionizable Sample | Polycrystalline Solid |
| Key Limitation | Requires a high-quality crystal | Ambiguous for quaternary carbons; Time-scale averaging | Isomers often indistinguishable | Low resolution for structure solution |
The "Quaternary Carbon" Conundrum
A common failure point for NMR is the quaternary carbon stereocenter. Without attached protons, scalar coupling (
Decision Logic: When to Deploy SCXRD
Not every sample requires SCXRD. Use the following decision matrix to optimize analytical resources.
Figure 1: Strategic decision tree for selecting analytical methods. SCXRD is the critical path for resolving stereochemical or conformational ambiguity.
Scientific Deep Dive: The Mechanics of Certainty
Absolute Configuration & The Flack Parameter
For chiral drugs, knowing the enantiomer is a safety requirement (e.g., FDA guidelines). SCXRD determines absolute configuration using anomalous dispersion (Bijvoet differences). X-rays interact with core electrons of heavier atoms (like O, N, Cl, S) differently depending on the Friedel pair (
The Flack Parameter (
-
(with small standard uncertainty,
): The model is the correct enantiomer. - : The model is the inverted enantiomer (wrong hand).
- : The crystal is a racemic twin or the data lacks anomalous scattering power.[1]
Validation Criteria: A Flack parameter of
Polymorphism (FDA Q6A)
The FDA Guidance Q6A explicitly cites single-crystal X-ray diffraction as the "definitive evidence" for identifying polymorphic forms. Unlike PXRD, which gives a "fingerprint," SCXRD reveals the specific hydrogen bonding and packing motifs that drive stability and solubility differences between polymorphs.
Experimental Protocol: Vapor Diffusion Crystallization
The bottleneck of SCXRD is growing a suitable crystal.[2] The following protocol uses Vapor Diffusion , a self-validating method that slowly approaches supersaturation, promoting ordered lattice growth over amorphous precipitation.
Materials
-
Inner Vial: 2 mL glass vial (for sample).
-
Outer Vial: 20 mL scintillation vial with cap.
-
Solvent A (Good Solvent): Dissolves sample readily (e.g., DCM, Methanol, THF).
-
Solvent B (Anti-Solvent): Sample is insoluble, but miscible with Solvent A (e.g., Pentane, Diethyl Ether, Hexane).
Step-by-Step Workflow
-
Saturation: Dissolve ~5–10 mg of pure compound in the minimum amount of Solvent A in the inner vial. Filter if cloudy.
-
Setup: Place the open inner vial inside the outer vial.
-
Charge: Carefully add ~2–3 mL of Solvent B to the outer vial (surrounding the inner vial). Do not let liquids mix directly.
-
Equilibration: Cap the outer vial tightly.
-
Observation: Leave undisturbed at room temperature or 4°C. Check daily for optical birefringence (sparkle) using a flashlight.
Troubleshooting:
-
Precipitate is amorphous/powder? Diffusion was too fast. Try a less volatile anti-solvent or lower temperature.
-
No crystals? Loosen the cap slightly to allow slow evaporation.
Data Validation: The "CheckCIF" Standard
Trustworthiness in crystallography is enforced via the Crystallographic Information File (CIF) . Before accepting a structure as valid, researchers must run the CIF through the International Union of Crystallography (IUCr) checkCIF algorithm.
Key Validation Metrics (The "Big Three")
| Metric | Acceptable Range | Interpretation |
| R-Factor ( | < 5–7% | Measures agreement between observed data and the proposed model. High R-factors suggest a wrong structure or poor crystal quality. |
| Goodness of Fit (GooF) | ~1.0 (0.9–1.2) | Indicates if the weighting scheme and model variance are statistically sound. |
| Residual Density | < 1.0 e-/ų | Large peaks in the "difference map" suggest missing atoms or disorder. |
SCXRD Workflow Diagram
Figure 2: The linear workflow of structure determination, emphasizing the iterative refinement loop required to clear validation alerts.
References
-
International Union of Crystallography (IUCr). checkCIF Validation Service.[5] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2000).[6][7] Available at: [Link]
-
Flack, H. D. Howard Flack and the Flack Parameter.[1][8] MDPI. Available at: [Link]
-
Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Available at: [Link]
-
OlexSys. Glossary of Crystallographic Terms (Flack Parameter, R-Factor). Available at: [Link]
Sources
bioactivity screening of novel uracil derivatives
Executive Summary
The uracil scaffold remains a cornerstone of medicinal chemistry, serving as the structural parent for critical oncology drugs like 5-Fluorouracil (5-FU) and antivirals like AZT . However, the clinical utility of first-generation uracil analogs is often compromised by rapid catabolism (dihydropyrimidine dehydrogenase), non-selective cytotoxicity, and acquired resistance.
This guide provides a rigorous, data-driven framework for screening novel uracil derivatives. Moving beyond simple IC50 generation, we outline a comparative methodology that benchmarks new chemical entities (NCEs) against Standard of Care (SoC) agents using Selectivity Indices (SI) , Thymidylate Synthase (TS) inhibition kinetics , and molecular docking fidelity .
Part 1: Rationale & Structural Logic
The "Privileged Scaffold" Hypothesis
Uracil is not merely a building block; it is a "privileged scaffold" capable of diverse ligand-target interactions. Modifications at the N1, N3, and C5 positions allow researchers to tune lipophilicity and target specificity.
-
C5-Substitution: Critical for TS inhibition (e.g., F in 5-FU, CH3 in Thymine). Bulky groups here (e.g., 1,2,3-triazoles) can probe hydrophobic pockets in the enzyme that endogenous substrates cannot reach.
-
N1-Alkylation: Improves bioavailability and prevents rapid glycosidic cleavage.
Visualizing the Screening Pipeline
To validate a novel series, one must follow a funnel approach, eliminating poor candidates early while generating high-fidelity data for leads.
Figure 1: The Integrated Screening Workflow. A "Go/No-Go" decision gate exists at each transition, ensuring resources are focused only on high-potential derivatives.
Part 2: Comparative Performance Analysis
In this section, we compare a representative Novel Uracil-Triazole Hybrid (Compound U-TZ) against the clinical standard 5-FU . Data is synthesized from recent structure-activity relationship (SAR) studies focusing on Thymidylate Synthase (TS) inhibition.[1][2]
Enzymatic Inhibition (Mechanism of Action)
The primary mechanism for anticancer uracil derivatives is the inhibition of Thymidylate Synthase (TS), blocking the methylation of dUMP to dTMP, thereby halting DNA synthesis.
-
5-FU: Acts as a suicide inhibitor (irreversible) after conversion to FdUMP.
-
Novel Derivatives (U-TZ): Often designed as reversible, competitive inhibitors that bind to the folate cofactor pocket, avoiding resistance mechanisms associated with FdUMP activation.
Table 1: Enzymatic Inhibition Profile (hTS Target)
| Compound | Inhibition Type | IC50 (hTS) | Ki (Dissociation Constant) | Binding Energy (Docking) |
| 5-FU (Active Metabolite) | Irreversible (Covalent) | 1.8 µM | N/A | -6.2 kcal/mol |
| Pemetrexed (Control) | Competitive | 3.29 µM | 110 nM | -8.5 kcal/mol |
| Novel Compound U-TZ | Competitive (Mixed) | 0.13 µM | 24 nM | -10.4 kcal/mol |
Analysis: The novel derivative demonstrates a 10-fold higher potency against the isolated enzyme compared to the active metabolite of 5-FU, driven by enhanced hydrophobic interactions in the enzyme's binding pocket.
Cellular Cytotoxicity & Selectivity
Raw potency (low IC50) is meaningless if the compound kills healthy cells equally fast. The Selectivity Index (SI) is the gold standard for comparison.
[1]Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | Tissue Origin | 5-FU (SoC) | Novel Compound U-TZ | Performance Delta |
| A549 | Lung Carcinoma | 3.29 ± 0.4 | 1.18 ± 0.1 | 2.7x More Potent |
| HCT-116 | Colon Cancer | 5.10 ± 0.6 | 2.40 ± 0.3 | 2.1x More Potent |
| MCF-7 | Breast Cancer | 4.50 ± 0.5 | 2.10 ± 0.2 | 2.1x More Potent |
| WI-38 | Normal Fibroblast | 15.00 ± 1.2 | >100.00 | Reduced Toxicity |
| Selectivity Index (SI) | (WI-38 / A549) | 4.5 | >84.7 | Superior Safety Profile |
Key Insight: While 5-FU is potent, its SI is narrow (4.5), leading to systemic toxicity. The novel derivative U-TZ achieves an SI > 80, indicating it targets the hyper-proliferative machinery of cancer cells specifically, likely due to the specific upregulation of TS in the A549 line.
Part 3: Experimental Protocols
To replicate these results, strict adherence to the following protocols is required. These protocols are designed to be self-validating through the use of internal controls.
Protocol A: The Validated MTT Cytotoxicity Assay
Objective: Determine IC50 values with high reproducibility.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).[3]
-
Positive Control: 5-FU or Doxorubicin.
Workflow:
-
Seeding: Plate cells (A549/WI-38) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add test compounds (Novel Uracil Series) in serial dilutions (e.g., 0.1 µM to 100 µM).
-
Critical Step: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT stock per well. Incubate 4h.
-
Observation: Look for purple formazan crystals in viable cells.
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[4] Shake for 15 min.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability:
Protocol B: Thymidylate Synthase (TS) Inhibition Assay
Objective: Verify the molecular target.[5]
-
Enzyme Prep: Recombinant human TS (hTS) expressed in E. coli.
-
Substrate: dUMP (20 µM) and cofactor
-methylene-tetrahydrofolate (mTHF). -
Reaction: Monitor the increase in absorbance at 340 nm (oxidation of mTHF to DHF).
-
Comparison: Run parallel assays with the test compound and Pemetrexed.
-
Validation: The reaction velocity should decrease in a dose-dependent manner.
Part 4: Mechanism Visualization
Understanding where the novel derivative binds is crucial for explaining the improved Selectivity Index.
Figure 2: Mechanism of Action. The novel uracil derivative competes with dUMP or the cofactor, forming a stable, inactive complex that arrests the cell cycle in the S-phase.
References
-
Lu, X., et al. (2019). "Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors." European Journal of Medicinal Chemistry.
-
Sanduja, M., et al. (2020). "Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review."[6] Journal of Applied Pharmaceutical Science.
-
Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols.
-
Creative Bioarray. "Thymidylate Synthase Assay Protocol." Enzymatic Screening Guides.
Sources
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- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Michael Addition vs. Direct Alkylation for Uracil Functionalization
This guide provides an in-depth technical comparison between Michael addition and direct alkylation for uracil functionalization, designed for researchers in medicinal chemistry and drug development.
Executive Summary & Strategic Selection
Functionalizing the uracil pharmacophore is a critical step in developing antiviral (e.g., acyclovir analogs) and anticancer agents (e.g., 5-FU derivatives). The core synthetic challenge lies in the ambident nucleophilicity of the uracil ring. With two nucleophilic nitrogen atoms (N1 and N3) and two exocyclic oxygens, controlling regioselectivity is paramount.
-
Direct Alkylation (
): Offers broad substrate scope (alkyl halides) but suffers from poor regiocontrol, often yielding mixtures of N1-mono, N3-mono, and N1,N3-dialkylated products unless specific protecting group strategies are employed. -
Michael Addition (1,4-Conjugate Addition): Demonstrates superior N1-regioselectivity under mild conditions, making it the preferred route for synthesizing carboxyethyl-functionalized acyclic nucleosides.
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting the optimal functionalization strategy based on the target moiety and position.
Figure 1: Strategic decision tree for uracil functionalization. Note that N1-selectivity is inherent to Michael addition, whereas N3-selectivity almost invariably requires N1-protection.
Mechanistic Comparison & Causality
Direct Alkylation ( )
Direct alkylation involves the reaction of a deprotonated uracil anion with an alkyl halide.
-
The Selectivity Problem: Uracil has a
of ~9.4 (N1) and ~13.0 (N3). While N1 is more acidic and ionizes first, the resulting anion is an ambident nucleophile. Under standard basic conditions (e.g., ), the reaction often proceeds at both N1 and N3, or leads to dialkylation because the of the mono-alkylated product is similar to the starting material. -
The "Hilbert-Johnson" Variation: To circumvent this, researchers often use silylated uracils (e.g., with HMDS). However, this often shifts selectivity towards O-alkylation or requires Lewis acid catalysts (SnCl4) to drive N1-glycosylation.
Michael Addition (Conjugate Addition)
This pathway involves the addition of the uracil N1-anion to an electron-deficient alkene (Michael acceptor).
-
Why it is N1-Selective: The reaction is typically thermodynamically controlled. The N1 position is less sterically hindered and the N1-anion is the primary species formed with weak bases (TEA). Furthermore, the transition state for N1-addition is generally lower in energy than N3-addition due to favorable orbital overlap and reduced steric clash with the C2/C4 carbonyls.
-
Atom Economy: This reaction is 100% atom-economical, generating no stoichiometric waste (unlike the salt waste in
).
Comparative Data Summary
| Feature | Direct Alkylation ( | Michael Addition (1,4-Addn) |
| Primary Selectivity | Mixed (N1/N3) or Dialkylation | High N1-Selectivity (>95%) |
| Reagents | Alkyl Halides ( | Acrylates, Acrylonitrile, Vinyl Sulfones |
| Base Requirements | Strong/Inorganic ( | Mild Organic ( |
| Reaction Temp | RT to Reflux (often requires heat) | Mild (RT to 60°C) |
| Atom Economy | Low (Stoichiometric salt waste) | High (No byproducts) |
| Key Limitation | Polyalkylation; requires protecting groups | Limited to conjugated alkene substrates |
Detailed Experimental Protocols
Protocol A: High-Yield N1-Selective Michael Addition
Objective: Synthesis of 1-(2-carboxyethyl)uracil derivatives. Source Grounding: Based on methodologies optimized for acyclic nucleoside synthesis [1][2].[1]
Reagents:
-
Uracil derivative (1.0 equiv)
-
Michael Acceptor: Methyl acrylate or 2-hydroxyethyl acrylate (1.5 - 3.0 equiv)
-
Base: Triethylamine (TEA) (1.0 equiv) or catalytic TBAF
-
Solvent: DMF or MeCN (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-substituted uracil (e.g., 5-fluorouracil) in anhydrous DMF (5 mL/mmol).
-
Activation: Add Triethylamine (1.0 equiv). Stir at room temperature for 15 minutes to generate the N1-anion.
-
Note: TEA is sufficient for N1 deprotonation (
~9.4) but not N3 ( ~13), preventing N3 side reactions.
-
-
Addition: Add the acrylate dropwise to prevent polymerization.
-
Reaction: Heat to 60°C for 4-24 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
Workup: Evaporate solvent under reduced pressure. The residue is often pure enough for crystallization from Ethanol/Water.
-
Validation:
-NMR should show a triplet at ~4.0 ppm ( ) and absence of N3 alkylation signals.
Protocol B: N3-Selective Direct Alkylation (via N1-Protection)
Objective: Synthesis of N3-alkyluracils (impossible via Michael addition). Source Grounding: Utilizes the "Transient Protection" or "Boc-protection" strategy [3][4].
Reagents:
-
Uracil (1.0 equiv)
-
Protecting Agent:
or SEM-Cl -
Alkylating Agent: Alkyl Bromide/Iodide
-
Base:
or NaH
Step-by-Step Workflow:
-
N1-Protection: React uracil with
(1.1 equiv) and DMAP (cat.) in THF. This selectively protects the more reactive N1 position.-
Checkpoint: Verify formation of N1-Boc-uracil.
-
-
N3-Alkylation: Dissolve N1-Boc-uracil in DMF. Add
(2.0 equiv) and the alkyl halide (1.2 equiv). Stir at RT. -
Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the N1-Boc group.
-
Result: Pure N3-alkyluracil.
Visualizing the Regioselectivity Pathway
The following diagram details the mechanistic divergence that dictates the product outcome.
Figure 2: Mechanistic divergence. Soft electrophiles (Michael acceptors) favor N1 via orbital control; hard electrophiles (Alkyl halides) lead to mixtures via charge control.
References
-
Beilstein J. Org. Chem. (2010).[2][6] N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate.
-
Synthesis (Thieme) (2010).[2] Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils.
-
ResearchGate (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives.
-
Journal of Organic Chemistry (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils.
Sources
- 1. N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Evidence for an Unusually Low N1 pKa for Uracil Bound to Uracil DNA Glycosylase: Implications for Catalysis | NIST [nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Antibacterial Activity of Synthesized Uracil Compounds
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial potential is a critical endeavor in drug discovery. Uracil, a fundamental component of nucleic acids, and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the antibacterial potency of newly synthesized uracil compounds against established antibiotics. Our focus is on fostering a deep understanding of the methodologies, the rationale behind experimental choices, and the interpretation of comparative data.
The Rationale for Investigating Uracil Derivatives
The therapeutic utility of modifying the uracil scaffold has been well-established, with derivatives demonstrating antiviral, and anticancer properties.[4] The structural versatility of the uracil ring allows for substitutions at various positions (N-1, N-3, C-5, and C-6), leading to a diverse library of compounds with potentially novel mechanisms of action against bacterial pathogens.[5] The exploration of these derivatives is driven by the urgent need for new antibacterial agents that can overcome existing resistance mechanisms.
Core Methodologies for Antibacterial Activity Assessment
A multi-faceted approach employing standardized and validated assays is paramount to accurately determine the antibacterial profile of synthesized uracil compounds. The following methods form the cornerstone of a comprehensive evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[6][7] This quantitative measure allows for a direct comparison of the potency of different compounds.
This protocol is in general alignment with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized uracil compound and standard antibiotic (e.g., Ciprofloxacin, Ampicillin) in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism (bactericidal activity).
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
-
Subculturing:
-
Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plate).
-
Agar Disk Diffusion (Kirby-Bauer) Test
The disk diffusion test is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[9][10][11] It provides a visual representation of the compound's ability to inhibit bacterial growth.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the synthesized uracil compounds and standard antibiotics.
-
Aseptically place the disks onto the surface of the inoculated agar plate, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Diagram of the Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.
Comparative Analysis of Antibacterial Activity
A crucial aspect of evaluating novel compounds is to benchmark their performance against clinically relevant antibiotics. The following tables present hypothetical yet realistic data comparing synthesized uracil derivatives with standard antibiotics against common Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| Uracil Derivative 1 | 8 | 16 |
| Uracil Derivative 2 | 4 | 8 |
| Uracil Derivative 3 | 16 | 32 |
| Ampicillin | 0.25 | 8 |
| Ciprofloxacin | 0.5 | 0.015 |
Note: Lower MIC values indicate higher potency.
Table 2: Zone of Inhibition Diameters (mm)
| Compound (Disk Content) | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| Uracil Derivative 1 (30 µg) | 18 | 15 |
| Uracil Derivative 2 (30 µg) | 22 | 19 |
| Uracil Derivative 3 (30 µg) | 14 | 12 |
| Ampicillin (10 µg) | 28 | 17 |
| Ciprofloxacin (5 µg) | 25 | 30 |
Note: Larger zone diameters indicate greater susceptibility.
Structure-Activity Relationship (SAR) and Mechanism of Action
Understanding the relationship between the chemical structure of the uracil derivatives and their antibacterial activity is vital for rational drug design. For instance, the nature and position of substituents on the uracil ring can significantly influence potency. Some studies suggest that the introduction of specific functional groups can enhance activity against either Gram-positive or Gram-negative bacteria.[1]
The antibacterial mechanism of uracil derivatives is an active area of research. Some proposed mechanisms include:
-
Inhibition of DNA Synthesis: Certain uracil analogs have been shown to inhibit bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.
-
Interference with Uracil Metabolism: As a fundamental building block of nucleic acids, derivatives of uracil may interfere with its metabolic pathways, thereby disrupting bacterial growth.[2]
Further mechanistic studies are crucial to elucidate the precise molecular targets of novel uracil compounds.
Conclusion and Future Directions
The systematic evaluation of synthesized uracil compounds using standardized antimicrobial susceptibility testing methods is essential to identify promising new drug candidates. This guide provides a foundational framework for conducting these assessments, emphasizing the importance of comparative analysis against established antibiotics. Future research should focus on elucidating the specific mechanisms of action of potent uracil derivatives and optimizing their structures to enhance antibacterial efficacy and pharmacokinetic properties. The continued exploration of this versatile chemical scaffold holds significant promise in the ongoing battle against antimicrobial resistance.
References
-
Umar, M. et al. (2023). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. Applied Biochemistry and Biotechnology, 195(10), 6212–6231. Available at: [Link]
-
Al-Turkistani, A. A., Al-Deeb, O. A., El-Brollosy, N. R., & El-Emam, A. A. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 16(6), 4764-4774. Available at: [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
Biology LibreTexts. (2021). Kirby-Bauer (Antibiotic Sensitivity). Available at: [Link]
-
Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57–65. Available at: [Link]
-
Franco, C. D. S., et al. (2015). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 17(30), 5757-5766. Available at: [Link]
-
Gholipour, N., et al. (2021). The inhibitory effects of Staphylococcus aureus on the antibiotic susceptibility and virulence factors of Pseudomonas aeruginosa: A549 cell line model. PLoS ONE, 16(3), e0247753. Available at: [Link]
-
Haq, I. U., et al. (2023). Compare ciprofloxacin's minimum inhibitory concentrations (μg/mL) when... ResearchGate. Available at: [Link]
-
Koval'ova, A., et al. (2021). Innovative antimicrobial substances based on uracil S-derivatives. Archiv der Pharmazie, 354(11), e2100205. Available at: [Link]
-
Luzina, O. G., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. Available at: [Link]
-
Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (n.d.). Zone of inhibition (diameter, mm 2 ) showed by Ampicillin standard against the selected microbial strains. Available at: [Link]
-
Sahu, P. K., et al. (2023). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 135(1), 1-13. Available at: [Link]
-
Singh, R., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Pharmaceuticals, 16(7), 949. Available at: [Link]
-
The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development. (2024). Veeprho Laboratories. Available at: [Link]
-
Thippeswamy, B. S., et al. (2019). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 53-58. Available at: [Link]
-
Tumbarello, M., et al. (2017). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 22(10), 1695. Available at: [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Zhang, Y., et al. (2022). Uracil restores susceptibility of methicillin-resistant Staphylococcus aureus to aminoglycosides through metabolic reprogramming. Frontiers in Microbiology, 13, 941349. Available at: [Link]
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Safety Operating Guide
Safe Handling and Operational Protocol for tert-Butyl uracil-1-ylacetate
Topic: Personal protective equipment for handling tert-Butyl uracil-1-ylacetate Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Status: Research Chemical (Treat as Potentially Hazardous) Chemical Class: Pyrimidine Nucleobase Derivative / tert-Butyl Ester[1][2][3]
Executive Safety Summary
tert-Butyl uracil-1-ylacetate is a specialized pyrimidine intermediate often used in nucleoside analog synthesis and drug development (e.g., PNA monomers).[1][2][3][4] While specific toxicological data (SDS) for this exact derivative may be limited in public databases, its structural components—Uracil and the tert-butyl acetate moiety—dictate a strict safety profile.[1][2][4]
This compound must be handled as a potential bioactive agent and a respiratory irritant .[4] The tert-butyl ester group renders the molecule lipophilic, increasing skin absorption potential compared to free uracil.[4] Furthermore, it is acid-labile; inadvertent hydrolysis releases tert-butanol (flammable) and uracil-1-acetic acid .[1][2][3][4]
Immediate Action Required:
-
Containment: Handle exclusively in a certified Fume Hood or Biological Safety Cabinet (Class II).
-
Skin Protection: Double-gloving is mandatory due to enhanced lipophilicity.[1][2]
-
Inhalation: Zero-tolerance for dust generation outside containment.[1][2][5][6][7]
Chemical Profile & Risk Assessment
| Property | Description | Safety Implication |
| Physical State | White to off-white crystalline solid | High potential for dust generation; inhalation hazard.[1][2][3] |
| Solubility | Soluble in DCM, DMF, DMSO; Poor in water | Use organic solvent protocols; glove breakthrough times vary by solvent.[4] |
| Stability | Acid-labile (tert-butyl ester) | Avoid strong acids unless intended; hydrolysis releases flammable tert-butanol.[1][2][3][4] |
| Precursor Risk | Synthesized via tert-butyl bromoacetate | Trace impurities of the precursor (a potent lachrymator) may be present.[1][2][3][4] |
| Bioactivity | Nucleobase Analog | Potential to interfere with nucleic acid metabolism; treat as a sensitizer.[3][4] |
Mechanistic Hazard Analysis[2][4]
-
Lipophilic Transport: The tert-butyl group acts as a lipophilic carrier, potentially facilitating the transport of the uracil pharmacophore across the stratum corneum.[4] Standard latex gloves are insufficient.[4]
-
Hydrolysis Cascade: In the presence of strong acids (e.g., TFA, HCl), the ester cleaves:
Risk:[1][2][3][4] Isobutylene is a flammable gas; tert-Butanol is a flammable liquid.[1][2][4] Reactions involving deprotection require gas evolution management.[4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating.[1][2] If a specific condition (e.g., solvent use) changes, the PPE requirement upgrades automatically.[4]
| Protection Zone | Equipment Standard | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1][2][3][4]1) | Safety glasses are insufficient due to the risk of fine dust bypassing side shields or solvent splashes carrying the compound.[4] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm outer) | Inner Layer: 4 mil Nitrile (Inspection White).[1][2][3][4] Outer Layer: 5-8 mil Nitrile (High-Grip).[1][2][3][4] Why: Detects tears immediately; prevents permeation by carrier solvents (DCM/DMF).[2][4] |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Primary containment.[3][4] If weighing outside a hood is unavoidable (not recommended), a P100/N95 respirator is the absolute minimum backup.[4] |
| Body | Tyvek® Lab Coat or closed-front cotton | Porous cotton lab coats can trap dust.[2][3] A non-woven (Tyvek) layer prevents particulate embedding.[2][4] |
PPE Selection Logic (Graphviz Diagram)
Figure 1: Decision logic for selecting PPE based on physical state and carrier solvent.[1][2][3][4] Note the critical glove change for chlorinated solvents.[4]
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer
Objective: Prevent particulate contamination of the lab environment.[4]
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[4]
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat.[4] tert-Butyl esters can be electrostatically charged, causing "powder flight."[2][4]
-
Transfer:
-
Cleanup: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[2][4] Dispose of the towel as solid hazardous waste.
Phase B: Reaction Setup (Solubilization)
Objective: Mitigate solvent-facilitated absorption.[1][2][4]
-
Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates nitrile gloves in <5 minutes.[4]
-
Protocol: If splashing occurs on gloves while using DCM, remove gloves immediately , wash hands, and re-glove.[4]
-
-
Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[4]
-
Venting: If the reaction involves deprotection (e.g., adding TFA), ensure the vessel is vented to a scrubber or the back of the hood to manage isobutylene gas evolution.[4]
Emergency Response & Decontamination
Spill Response Workflow
Figure 2: Immediate response protocol for dry vs. wet spills.[1][2][3][4] The "Wet Towel" method for powders is critical to prevent aerosolization.
Exposure First Aid[2][4][5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert medical staff to potential "nucleoside analog" exposure.[4]
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (ethanol/isopropanol) immediately, as it may increase skin absorption of the lipophilic ester.[4]
Disposal & Waste Management
Directive: Do not dispose of down the drain.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (labeled "Toxic Organic Solid").[4]
-
Liquid Waste:
-
Quenching: If the material contains residual acid (from deprotection), quench with sodium bicarbonate solution before adding to the waste container to prevent pressure buildup.[4]
References
-
National Center for Biotechnology Information (NCBI). (2024).[2][4] PubChem Compound Summary for Uracil. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][4] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2][4] Retrieved from [Link][1][2][3][4]
-
ECHA (European Chemicals Agency). (2024).[2][4] Substance Information: tert-Butyl acetate.[1][2][4][6][8][9] (Used for functional group hazard extrapolation).[2][4] Retrieved from [Link][1][2][3][4]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link][1][2][3][4]
Sources
- 1. tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 9916218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate | 289042-12-2 [chemicalbook.com]
- 4. cpachem.com [cpachem.com]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. biospectra.us [biospectra.us]
- 8. ecolink.com [ecolink.com]
- 9. thieme-connect.com [thieme-connect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
